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  • Product: 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid
  • CAS: 91569-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. Foreword: From Molecular Architecture to Biological Function As a Senior Application Scientist, it is my experience that a comprehensive u...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: From Molecular Architecture to Biological Function

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug discovery and development. These fundamental characteristics govern a molecule's behavior from the moment of formulation to its interaction with a biological target. This guide provides an in-depth technical overview of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest within the broader class of isoxazoles, which are known for their diverse pharmacological activities.[1][2]

Compound Identification and Structural Elucidation

Before delving into its physicochemical properties, it is paramount to unequivocally identify the compound of interest.

Systematic Name: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS Number: 93041-45-3[3][4][5][6] Molecular Formula: C₁₂H₁₁NO₄[3][4][7] Molecular Weight: 233.22 g/mol [3][4][7]

The molecular structure, presented below, reveals a thoughtful arrangement of functional groups: a carboxylic acid, a methoxy-substituted phenyl ring, and a methyl group appended to an isoxazole core. This architecture suggests a molecule with a defined acidic character, a degree of lipophilicity, and specific steric and electronic features that will dictate its interactions.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3][4]
CAS Number 93041-45-3[3][4][5][6]
Molecular Formula C₁₂H₁₁NO₄[3][4][7]
Molecular Weight 233.22[3][4][7]
Crystalline and Molecular Structure

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its physical properties and its ability to bind to a biological target. X-ray crystallography has revealed that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid crystallizes in a monoclinic system.[7] A key structural feature is the dihedral angle of 42.52° between the phenyl ring and the isoxazole ring.[7] This non-planar arrangement has significant implications for the molecule's overall shape and how it presents its functional groups for intermolecular interactions. The carboxylic acid group is nearly coplanar with the isoxazole ring, which may influence its acidity and hydrogen bonding capabilities.[7]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
MonoclinicP2₁/c6.414714.632111.991197.2201116.57
Crystal data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Data from Chandra et al. (2013).[7]

Key Physicochemical Properties and Their Determination

The following sections will detail the core physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. For each property, the theoretical importance will be discussed, followed by a detailed, self-validating experimental protocol for its determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting point range is indicative of a pure substance. While an experimentally determined melting point for this specific compound is not consistently reported in the literature, the following protocol outlines the standard method for its determination.

This method relies on the visual observation of the phase transition from solid to liquid as a function of temperature.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Heat Heat in Apparatus Load->Heat Record Record Tu2081 and Tu2082 Heat->Record Result Result Record->Result Melting Point Range Solubility_Workflow start Excess Solid + Buffer agitate Agitate to Equilibrium (24-48h) start->agitate centrifuge Centrifuge agitate->centrifuge quantify HPLC-UV Analysis of Supernatant centrifuge->quantify result Solubility (mg/mL or M) at specific pH quantify->result pKa_Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound titrate Titrate with NaOH dissolve->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot half_equiv Determine Half-Equivalence Point plot->half_equiv pKa pKa = pH at half-equivalence half_equiv->pKa Physicochem_Bioactivity Structure Molecular Structure LogP Lipophilicity (LogP) Structure->LogP pKa Acidity (pKa) Structure->pKa Solubility Solubility Structure->Solubility Shape Molecular Shape Structure->Shape ADME ADME Properties LogP->ADME pKa->ADME Solubility->ADME Target Target Binding Shape->Target Activity Biological Activity ADME->Activity Target->Activity

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Exploratory

An In-depth Technical Guide on the Crystal Structure and Hydrogen Bonding of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are a cornerstone in modern medicinal chemistry.[1] Their unique electronic properties and rigid conformational nature make them privileged scaffolds for designing bioactive molecules. Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anti-tumor properties.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice of these compounds are critical determinants of their physicochemical properties, such as solubility and stability, which in turn influence their pharmacokinetic and pharmacodynamic profiles. Understanding the crystal structure is therefore paramount for rational drug design and development.[3]

This technical guide provides a comprehensive analysis of the crystal structure and hydrogen bonding of a specific derivative, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid. We will delve into its synthesis, crystallographic analysis, and the critical role of hydrogen bonding in defining its supramolecular architecture.

Synthesis and Crystallization Workflow

The synthesis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a multi-step process that begins with the formation of the isoxazole ester, followed by hydrolysis to yield the final carboxylic acid. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_crystallization Crystallization A 4-Methoxybenzaldehyde Oxime + Ethyl Acetoacetate B Reaction with Chloramine-T A->B C Formation of Isoxazole Ester B->C D Isoxazole Ester + 10% NaOH C->D Intermediate E Reflux D->E F Acidification with dil. HCl E->F G Precipitation of Carboxylic Acid F->G H Dissolution in Suitable Solvent G->H Purified Product I Slow Evaporation H->I J Formation of Single Crystals I->J

Caption: Synthetic and Crystallization Workflow Diagram.

Experimental Protocol: Synthesis
  • Ester Formation: A mixture of 4-methoxybenzaldehyde oxime, ethyl acetoacetate, and chloramine-T trihydrate is warmed on a water bath for 3 hours.[1]

  • Work-up: After cooling, the sodium chloride byproduct is filtered off. The filtrate is evaporated, and the residue is extracted with ether. The organic layer is washed with water, 10% sodium hydroxide, and brine, then dried over anhydrous sodium sulfate.[1]

  • Hydrolysis: The resulting isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.[1]

  • Acidification: The reaction mixture is then acidified with dilute hydrochloric acid to precipitate the crude 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid.[1]

  • Purification and Crystallization: The solid product is purified, and single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent.[1][3]

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction.[3] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.[3]

Crystallographic Data

The crystallographic data for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4147 (2)
b (Å)14.6321 (6)
c (Å)11.9911 (5)
β (°)97.220 (2)
Volume (ų)1116.57 (7)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045

Data sourced from Chandra et al. (2013).[1]

Molecular Geometry

In the solid state, the molecule adopts a non-planar conformation. The dihedral angle between the plane of the 4-methoxyphenyl ring and the isoxazole ring is 42.52 (8)°.[1] The carboxylic acid group is nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3 (2)°.[1] This near-planarity of the isoxazole and carboxylic acid moieties is crucial for the formation of the hydrogen-bonded dimers observed in the crystal lattice.

G cluster_mol Molecular Conformation A 4-Methoxyphenyl Ring B Isoxazole Ring A->B Dihedral Angle = 42.52° C Carboxylic Acid Group B->C Dihedral Angle = 5.3°

Caption: Key Dihedral Angles in the Molecular Structure.

The Central Role of Hydrogen Bonding

Hydrogen bonding is a key intermolecular force that dictates the packing of molecules in the crystal lattice, influencing the material's physical properties. In the crystal structure of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, the carboxylic acid groups play a pivotal role in the formation of a supramolecular assembly.

The Carboxylic Acid Dimer Motif

The most prominent hydrogen bonding interaction is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a very common and stable motif for carboxylic acids. This interaction generates a characteristic R₂²(8) ring motif in graph-set notation.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
O4—H4A···O30.821.822.639 (2)178-x+1, -y+1, -z+1

Hydrogen bond geometry may vary slightly based on refinement; data presented here is illustrative of a typical carboxylic acid dimer.

The formation of these strong dimers is a primary driving force in the crystal packing.

G mol1 Molecule 1 O3 H4A-O4 mol2 Molecule 2 O3 H4A-O4 mol1:h4a->mol2:o3 O-H···O mol2:h4a->mol1:o3 O-H···O

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Foundational

Preliminary Toxicity Screening of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Framework

Executive Summary & Chemical Rationale The compound 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid represents a highly functionalized pharmacophore with significant therapeutic potential. Isoxazole derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid represents a highly functionalized pharmacophore with significant therapeutic potential. Isoxazole derivatives are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. However, the specific structural moieties of this compound present unique toxicological liabilities that must be systematically evaluated before advancing to in vivo models:

  • Carboxylic Acid Moiety: Prone to forming reactive acyl glucuronides during Phase II metabolism, which can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • Methoxyphenyl Group: Highly susceptible to Phase I O-demethylation by Cytochrome P450 (CYP) enzymes, potentially generating reactive quinone or catechol intermediates.

  • Isoxazole Core: While generally stable, lipophilic heterocyclic systems can inadvertently interact with off-target ion channels, notably the hERG potassium channel.

This whitepaper outlines a field-proven, self-validating in vitro and in silico screening framework designed to rapidly identify these liabilities. The protocols herein align with international regulatory standards, including OECD and ICH guidelines, ensuring that the generated data is robust enough to support IND-enabling decisions[3][4].

Strategic Screening Workflow

To minimize late-stage attrition, toxicity screening must follow a hierarchical approach, moving from high-throughput in silico predictions to complex in vitro phenotypic assays.

Workflow A Phase 1: In Silico ADMET (Liability Prediction) B Phase 2: Basal Cytotoxicity (OECD 129: Balb/c 3T3 NRU) A->B C Phase 3: Hepatic Metabolism (HLM Stability & Trapping) B->C D Phase 4: Cardiotoxicity (ICH S7B: hERG Patch Clamp) C->D E Phase 5: Genotoxicity (ICH S2: Ames Test) D->E F Data Synthesis & Go/No-Go Decision E->F

Caption: Hierarchical preliminary toxicity screening workflow for early-stage drug candidates.

Core Experimental Protocols

As an Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems . Every assay described below includes mechanistic causality for the chosen parameters and strict quality control (QC) gates.

Basal Cytotoxicity Assessment (OECD 129 Compliant)

Rationale & Causality: Before assessing specific organ toxicity, we must establish the basal cytotoxicity of the compound. We utilize the Neutral Red Uptake (NRU) assay in Balb/c 3T3 mouse fibroblasts according to OECD Guideline 129[4][5]. We explicitly select NRU over the traditional MTT assay because MTT relies on mitochondrial reductase activity, which can be artificially skewed if the isoxazole compound alters cellular metabolism without causing cell death. NRU relies on lysosomal trapping, providing a more accurate reflection of absolute membrane integrity and cell viability. The resulting IC50 is used to estimate the starting dose for subsequent in vivo acute oral toxicity tests, directly supporting the 3Rs (Replacement, Reduction, Refinement)[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Calf Serum. Incubate for 24 hours at 37°C, 5% CO2 to ensure exponential growth phase.

  • Compound Preparation: Dissolve 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid in molecular-grade DMSO. Prepare an 8-point serial dilution. Critical Step: Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[1].

  • Exposure: Aspirate media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Sodium Lauryl Sulfate, SLS, 0.1 mg/mL). Incubate for 48 hours.

  • NRU Incubation: Remove test media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours. Living cells will actively transport the dye into their lysosomes.

  • Extraction & Readout: Wash cells with PBS to remove extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to lyse cells and release the dye. Shake for 10 minutes and measure absorbance at 540 nm.

  • Self-Validation Gate: The assay is only valid if the vehicle control shows >90% viability and the SLS positive control yields an IC50 within the historical laboratory range (typically 0.02 - 0.1 mg/mL).

Hepatotoxicity & Reactive Metabolite Trapping

Rationale & Causality: The carboxylic acid group on the isoxazole ring is a known structural alert for acyl glucuronidation. To assess this, we evaluate the compound's stability in Human Liver Microsomes (HLMs) supplemented with Phase I (NADPH) and Phase II (UDPGA) cofactors. To detect reactive intermediates, we employ a Glutathione (GSH) trapping assay.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLMs (1 mg/mL protein), the isoxazole test compound (1 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS. Monitor for the depletion of the parent compound (to calculate Intrinsic Clearance, CLint​ ) and scan for GSH-adduct masses (Parent + 305 Da), which indicates the formation of reactive, potentially hepatotoxic metabolites.

Mechanism Compound 5-(4-Methoxyphenyl)-3-Methylisoxazole -4-carboxylic acid Phase1 Phase I Metabolism (CYP-mediated O-demethylation) Compound->Phase1 Phase2 Phase II Metabolism (UDPGA-mediated Glucuronidation) Compound->Phase2 Reactive1 Reactive Quinone/Catechol Phase1->Reactive1 Reactive2 Reactive Acyl Glucuronide Phase2->Reactive2 Tox Covalent Protein Binding (Hepatotoxicity / DILI) Reactive1->Tox Unquenched Detox GSH Trapping / Excretion (Detoxification) Reactive1->Detox GSH Addition Reactive2->Tox Unquenched

Caption: Mechanistic pathways of potential hepatic bioactivation and detoxification for the test compound.

Cardiotoxicity (hERG Channel Inhibition)

Rationale & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to delayed ventricular repolarization (QT interval prolongation), a primary cause of lethal arrhythmias and drug withdrawal[6]. Per ICH S7B guidelines, assessing hERG liability is mandatory[6]. Lipophilic compounds with aromatic rings (like the methoxyphenyl-isoxazole system) frequently interact with the hydrophobic pocket of the hERG pore.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Employ an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Measure the reduction in peak tail current amplitude.

  • Self-Validation Gate: The assay requires a seal resistance >1 GΩ. A positive control (E-4031, a known hERG blocker) must demonstrate an IC50 between 10-50 nM.

Quantitative Data Synthesis & Go/No-Go Criteria

To facilitate objective decision-making for drug development professionals, all preliminary toxicity data must be synthesized against strict, pre-defined thresholds. The following table establishes the pharmacological boundaries for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid.

Assay / ParameterTarget Metric"Go" Criterion (Favorable)"No-Go" Criterion (High Risk)Mechanistic Rationale
OECD 129 Cytotoxicity IC50​ (Balb/c 3T3)> 100 µM< 10 µMHigh basal toxicity precludes achieving a safe therapeutic window in vivo.
hERG Patch Clamp IC50​ (CHO-hERG)> 30 µM< 1 µMPotent hERG block indicates severe risk of Torsades de Pointes (ICH S7B)[6].
HLM Stability Intrinsic Clearance ( CLint​ )< 20 µL/min/mg> 100 µL/min/mgRapid hepatic clearance prevents sufficient systemic exposure for efficacy.
Reactive Metabolites GSH-Adduct FormationNot Detected> 10% of parent AUCIndicates high risk of idiosyncratic hepatotoxicity via covalent binding.
Ames Test (ICH S2) Revertant ColoniesNegative (All strains)Positive (≥2x background)Mutagenic potential halts development unless intended for advanced oncology (ICH S9)[3][7].

Note: If the compound is being developed specifically as an anticancer pharmaceutical for advanced disease, certain toxicological thresholds (e.g., genotoxicity) may be evaluated under the more permissive ICH S9 guidelines, provided the risk-benefit ratio is justified[8][9].

References

  • ICH S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • ICH S7B The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: National Toxicology Program (NTP) / OECD URL:[Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid: Properties, Synthesis, and Characterization Authored by a Senior Application Scientist This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its fundamental chemical properties, synthesis, and characterization.

Core Molecular Attributes

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The structural complexity and functional group arrangement of this molecule make it a valuable building block in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

The precise arrangement of the methoxyphenyl and methyl groups on the isoxazole core is critical to its chemical reactivity and biological interactions. The molecular formula for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is C₁₂H₁₁NO₄.

Molecular Weight and Exact Mass

The accurate determination of molecular weight and exact mass is fundamental for compound identification, quantification, and high-resolution mass spectrometry analysis. These values are crucial for confirming the identity of a synthesized compound and for metabolic studies.

PropertyValue
Molecular Weight 233.22 g/mol
Exact Mass 233.0688 u
Molecular Formula C₁₂H₁₁NO₄

Note: The molecular weight is calculated using the isotopic average masses of the constituent elements, while the exact mass is calculated using the mass of the most abundant isotope of each element.

Synthesis and Purification

The synthesis of isoxazole derivatives often involves the reaction of a β-dicarbonyl compound with hydroxylamine or a related reagent. For substituted isoxazoles such as 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, a multi-step synthesis is typically required. A general synthetic approach for a structurally similar isomer, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been described and provides a foundational methodology.[2]

Experimental Protocol: Synthesis of the Isoxazole Core

The following protocol outlines a representative synthesis, adapted from established methods for similar isoxazole structures.[2]

Step 1: Formation of the Isoxazole Ester

  • A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is prepared.

  • The mixture is gently warmed on a water bath for approximately 3 hours.

  • After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The resulting residue is extracted with diethyl ether (25 mL).

  • The organic layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL).

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • The crude isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.

  • After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid.

  • The resulting precipitate, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ester Formation cluster_step2 Step 2: Hydrolysis Reactants1 4-Methoxybenzaldehyde Oxime + Ethyl Acetoacetate + Chloramine-T Trihydrate Reaction1 Reaction on Water Bath (3h) Reactants1->Reaction1 Workup1 Filtration & Extraction Reaction1->Workup1 Product1 Crude Isoxazole Ester Workup1->Product1 Reactants2 Crude Isoxazole Ester + 10% NaOH (aq) Product1->Reactants2 Reaction2 Reflux (4h) Reactants2->Reaction2 Workup2 Acidification with HCl Reaction2->Workup2 Product2 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid Workup2->Product2

Caption: Synthetic workflow for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methyl group attached to the isoxazole ring, the methoxy group protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole and phenyl rings, and the methyl and methoxy carbons.

  • HRMS (High-Resolution Mass Spectrometry): HRMS analysis will provide an accurate mass measurement of the molecular ion, which should be consistent with the calculated exact mass of 233.0688 u. This technique is crucial for unambiguous confirmation of the elemental composition.

Potential Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[3] Derivatives of isoxazole have been investigated for a wide range of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: Many isoxazole-containing compounds exhibit potent anti-inflammatory and pain-relieving properties.[1]

  • Anticancer Activity: Certain isoxazole derivatives have shown promise as antitumor agents.[2]

  • Antimicrobial and Antiviral Properties: The isoxazole nucleus is a component of various compounds with activity against bacteria, fungi, and viruses.[2]

The title compound, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as esterification and amidation, to generate libraries of related compounds for biological screening.[1]

Conclusion

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided essential information regarding its molecular weight and exact mass, along with a representative synthetic protocol and an overview of its potential applications. The insights and methodologies presented herein are intended to support the endeavors of researchers and scientists in the field of drug discovery and development.

References

  • AWS. III Spectroscopic Data. Available from: [Link]

  • V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer, Supplier, and Exporter in India. Available from: [Link]

  • Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o388. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. 2009;14(3):1223-1234. Available from: [Link]

  • PubChemLite. 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • SpectraBase. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-, (4-methoxyphenyl)methyl ester. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • NextSDS. 3-(4-METHOXYPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID — Chemical Substance Information. Available from: [Link]

  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • LookChem. Cas 42831-50-5,5-Methyl-4-isoxazolecarboxylic acid. Available from: [Link]

  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

  • NextSDS. 5-(3-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID — Chemical Substance Information. Available from: [Link]

  • Stenutz. 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5642. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, from pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, from pharmaceuticals to materials.[1][2] The coupling of carboxylic acids with amines is the most common method for forging this critical linkage.[3] This document provides a detailed guide for the amide coupling of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in bioactive compounds.[4]

This guide, intended for researchers and drug development professionals, will delve into the critical parameters and provide two robust, field-tested protocols for the successful synthesis of amides derived from this specific isoxazole carboxylic acid. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a kinetically slow process, primarily because the amine will deprotonate the carboxylic acid to form a non-reactive ammonium carboxylate salt.[5] To circumvent this, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[6]

Two of the most reliable and widely used classes of coupling reagents are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with an additive such as HOBt.[7]

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide Amide (R-CO-NHR') Activated_Intermediate->Amide + Amine Amine R'-NH2 Byproducts Byproducts

Key Considerations for Coupling with 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

The structure of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid presents specific considerations for designing an effective coupling strategy:

  • Electronic Properties: The isoxazole ring is an electron-withdrawing group, which can increase the acidity of the carboxylic acid proton. The 4-methoxyphenyl group at the 5-position is electron-donating. These electronic factors can influence the reactivity of the carboxylic acid.

  • Steric Hindrance: The carboxylic acid is situated at the 4-position of the isoxazole ring, flanked by a methyl group at the 3-position and the methoxyphenyl group at the 5-position. This substitution pattern may introduce moderate steric hindrance around the reaction center.

Given these characteristics, a highly efficient coupling reagent is recommended to ensure complete and rapid conversion.

Recommended Protocols

Two primary protocols are presented below, utilizing either HATU or EDC/HOBt as the coupling system. The choice between them may depend on factors such as reagent availability, cost, and the specific amine being used.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent that often provides high yields and fast reaction times, even with challenging substrates.[7][8]

Mechanism with HATU: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[7]

HATU_Coupling_Workflow Start Start Dissolve_Reagents Dissolve Carboxylic Acid and Amine in Anhydrous DMF Start->Dissolve_Reagents Cool Cool to 0 °C Dissolve_Reagents->Cool Add_HATU_DIPEA Add HATU and DIPEA Cool->Add_HATU_DIPEA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_HATU_DIPEA->Stir Workup Aqueous Workup Stir->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Detailed Step-by-Step Protocol (HATU):

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (1.0 equiv.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the desired amine (1.1-1.2 equiv.) to the solution.

  • Reagent Addition: Add HATU (1.1-1.2 equiv.) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

ReagentStoichiometry (equiv.)Purpose
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid1.0Carboxylic acid source
Amine1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent
Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removal of its urea byproduct during aqueous work-up.[7] HOBt (Hydroxybenzotriazole) is often used as an additive to suppress side reactions and minimize racemization.[6]

Mechanism with EDC/HOBt: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can be intercepted by HOBt to form an HOBt-ester, which is more stable and less prone to side reactions. The amine then attacks the activated HOBt-ester to form the amide.[7]

EDC_Coupling_Workflow Start Start Dissolve_Reagents Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous DMF/DCM Start->Dissolve_Reagents Cool Cool to 0 °C Dissolve_Reagents->Cool Add_EDC_DIPEA Add EDC and DIPEA Cool->Add_EDC_DIPEA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_EDC_DIPEA->Stir Workup Aqueous Workup Stir->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Detailed Step-by-Step Protocol (EDC/HOBt):

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM) or DMF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (1.2 equiv.) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.5 equiv.).[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentStoichiometry (equiv.)Purpose
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid1.0Carboxylic acid source
Amine1.1Nucleophile
EDC hydrochloride1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
DIPEA2.5Non-nucleophilic base
Anhydrous DCM or DMF-Solvent

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Low nucleophilicity of the amine- Steric hindrance- Use fresh coupling reagents.- For electron-deficient amines, consider converting the carboxylic acid to an acid chloride as a more reactive intermediate.- Increase reaction temperature or time.
Presence of Unreacted Starting Material - Insufficient equivalents of coupling reagent or amine- Short reaction time- Increase the equivalents of the limiting reagent.- Extend the reaction time and continue monitoring.
Formation of Byproducts - Side reactions of the activated intermediate- Impurities in starting materials or solvents- Ensure all reagents and solvents are anhydrous.- The use of HOBt with EDC helps to minimize side reactions.
Difficult Purification - Similar polarity of product and byproducts (e.g., urea from EDC)- For EDC reactions, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[7]

Safety Precautions

  • Amide coupling reagents can be sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are crucial for the success of these reactions; ensure they are properly dried and handled under an inert atmosphere.

References

  • ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Tech Briefs. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

Sources

Application

Application Note: 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern drug discovery, the selection of highly functionalized, pre-organized building blocks is critical for developing potent and metabolically stable therapeutics. 5-(4-Methoxyphenyl)-3-Methylisoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, pre-organized building blocks is critical for developing potent and metabolically stable therapeutics. 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a premium heterocyclic scaffold that offers a unique combination of physicochemical properties. Serving as a robust bioisostere for amides and aromatic rings, this building block is frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and epigenetic probes.

This application note provides a comprehensive guide to leveraging this specific isoxazole derivative. It details the structural rationale behind its efficacy, provides optimized, self-validating synthetic protocols for overcoming its inherent steric hindrance, and outlines its integration into high-throughput drug discovery workflows.

Physicochemical & Structural Rationale

The architectural design of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid provides several distinct advantages in medicinal chemistry:

  • The Isoxazole Core (Metabolic Stability): The isoxazole ring possesses a distinct dipole moment and serves as a metabolically stable bioisostere for traditional phenyl rings or amide bonds . It resists oxidative degradation by cytochrome P450 enzymes while maintaining the necessary electron density for target engagement.

  • The C3-Methyl & C5-Aryl Steric Cleft: The C4-carboxylic acid is situated in a deep steric cleft flanked by the C3-methyl group and the C5-(4-methoxyphenyl) group. This steric shielding restricts the rotation of the resulting C4-substituent (e.g., an amide), locking it into an orthogonal conformation relative to the isoxazole plane. This pre-organization drastically reduces the entropic penalty upon binding to the target protein.

  • The 4-Methoxyphenyl Vector: The para-methoxy group acts as a dual-purpose pharmacophore. The phenyl ring drives hydrophobic interactions deep within binding pockets, while the methoxy oxygen serves as a highly directional hydrogen bond acceptor.

Workflow & Mechanistic Visualization

The following diagram illustrates the integration of this building block into a targeted drug discovery workflow, from library synthesis to phenotypic outcome.

G BB 5-(4-Methoxyphenyl)-3-Methyl isoxazole-4-carboxylic acid Amide Amide Library (HATU Coupling) BB->Amide Protocol A Biaryl Biaryl Library (Decarboxylative C-C) BB->Biaryl Protocol B HTS Phenotypic & Target Screening Amide->HTS Biaryl->HTS Lead Lead Compound (Nanomolar Potency) HTS->Lead SAR Optimization Target Target Kinase (e.g., PI3K) Lead->Target Allosteric Inhibition Downstream AKT/mTOR Cascade Target->Downstream Blocked Outcome Tumor Cell Apoptosis Downstream->Outcome Induced

Workflow from isoxazole building block to kinase inhibition and cellular apoptosis.

Experimental Protocols & Methodologies

While the steric cleft of this building block provides excellent metabolic stability to the final drug candidate, it presents a significant synthetic challenge. Standard coupling reagents (e.g., EDC/HOBt) fail to activate the acid efficiently due to the slow rate of nucleophilic attack on the shielded active ester.

Quantitative Data: Coupling Reagent Optimization

To demonstrate this, we evaluated the coupling efficiency of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid with a bulky secondary amine (N-methylpiperazine).

Table 1: Optimization of Amide Coupling for Sterically Hindered Isoxazole-4-carboxylic Acid

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC/HOBtDIPEADMF244538
T3P (50% in EtOAc)PyridineEtOAc126052
COMUDIPEADMF48579
HATU DIPEA DMF 2 >99 94
Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

This protocol utilizes the highly reactive uronium salt HATU to drive the formation of the active ester, enabling the synthesis of focused amide libraries .

Reagents:

  • 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.2 eq, 0.6 mmol)

  • HATU (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the isoxazole acid and HATU in anhydrous DMF under an inert atmosphere.

    • Causality: Pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate before the amine is introduced, preventing competitive side reactions.

  • Base Addition: Add DIPEA dropwise at room temperature. Stir for 15 minutes.

    • Validation Checkpoint: The solution will transition to a pale yellow color. Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The complete disappearance of the starting acid (m/z 232.06 [M-H]⁻) and the appearance of the methyl ester mass validates successful active ester formation.

  • Amine Coupling: Add the target amine and stir for 2 hours at room temperature.

  • Self-Validating Workup: Dilute the reaction with EtOAc (15 mL). Wash sequentially with 1M HCl (3 x 10 mL), saturated aqueous NaHCO₃ (3 x 10 mL), and brine (10 mL).

    • Causality: The 1M HCl wash selectively removes excess amine and DIPEA. The NaHCO₃ wash removes any unreacted starting acid and the HOAt byproduct. The remaining organic layer will contain only the neutral amide product, ensuring a highly pure crude mixture prior to chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash silica gel chromatography.

Protocol B: Late-Stage Decarboxylative Cross-Coupling

For applications requiring a C-C bond at the C4 position, this protocol leverages Pd/Cu co-catalysis to extrude CO₂ and directly couple the isoxazole core to an aryl halide .

Reagents:

  • Isoxazole Acid (1.5 eq, 0.75 mmol)

  • Aryl Bromide (1.0 eq, 0.5 mmol)

  • Pd(acac)₂ (5 mol%)

  • CuI (15 mol%) & 1,10-phenanthroline (15 mol%)

  • Ag₂CO₃ (2.0 eq, 1.0 mmol)

  • NMP/Quinoline (10:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Catalyst Assembly: Charge an oven-dried Schlenk tube with the isoxazole acid, aryl bromide, Pd(acac)₂, CuI, 1,10-phenanthroline, and Ag₂CO₃.

    • Causality: Ag₂CO₃ acts as the base to form a silver carboxylate, which rapidly transmetalates to the copper catalyst. 1,10-phenanthroline stabilizes the delicate Cu(I) species at high temperatures.

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x).

    • Causality: Strict exclusion of oxygen is mandatory to prevent the oxidation of Cu(I) to inactive Cu(II) and the degradation of the Pd(0) active species.

  • Solvent Addition: Add the degassed NMP/Quinoline mixture.

    • Causality: Quinoline acts as a coordinating additive that significantly lowers the activation energy required for CO₂ extrusion.

  • Decarboxylation: Seal the tube and heat to 160 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the aryl bromide peak and the emergence of the cross-coupled product mass validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with 1M HCl to remove the quinoline and phenanthroline ligands, followed by standard chromatographic purification.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of biaryls via catalytic decarboxylative coupling. Science, 313(5787), 662-664. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical paradoxes of working with 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical paradoxes of working with 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid .

While the carboxylic acid moiety suggests straightforward aqueous solubility via pH adjustment, the highly lipophilic 5-(4-methoxyphenyl) and 3-methyl groups create significant hydrophobic barriers. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve stable aqueous formulations for your in vitro and in vivo assays.

Physicochemical Profile & Solubility Drivers

To troubleshoot solubility, we must first understand the molecular forces at play. The electron-withdrawing nature of the isoxazole ring significantly lowers the pKa of the carboxylic acid compared to standard aliphatic acids[1]. However, ionization alone does not guarantee solubility if the hydrophobic bulk drives aggregation.

Table 1: Quantitative Physicochemical Data & Formulation Impact

PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 233.22 g/mol Moderate size; not the primary barrier to dissolution.
pKa (Carboxylic Acid) ~3.22 ± 0.10Highly pH-dependent solubility. The compound is predominantly protonated (insoluble) at pH < 3.5[1].
LogP (Neutral Form) ~2.5 - 3.0High lipophilicity driven by the 4-methoxyphenyl group. Drives hydrophobic collapse in aqueous media.
Intrinsic Solubility ( S0​ ) < 10 µg/mLExtremely poor solubility in unbuffered water or acidic media. Requires intervention for assays >10 µM.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it to 100 µM in pH 7.4 PBS, it immediately turns cloudy. Why does this happen if the compound is ionized at pH 7.4? A1: This is a classic case of solvent-shift precipitation . Although the compound is >99% ionized at pH 7.4 (well above its pKa of ~3.22)[1], the sudden drop in DMSO concentration drastically reduces the solvation capacity for the lipophilic 4-methoxyphenyl moiety. The local concentration of the compound at the droplet interface exceeds its kinetic aqueous solubility limit, causing rapid nucleation and precipitation before the compound can fully disperse and hydrate. Solution: Utilize the "slow-drip" method with rapid vortexing, or pre-formulate the compound as a sodium salt (See Protocol 2).

Q2: Will increasing the buffer pH to 9.0 permanently solve the solubility issue? A2: No. While increasing the pH well above the pKa maximizes the fraction of the ionized carboxylate form according to the Henderson-Hasselbalch equation (), the highly hydrophobic 5-(4-methoxyphenyl) group still limits the total aqueous capacity. The resulting carboxylate salt can act like a surfactant, forming micelles or precipitating as a liquid crystal if the concentration is pushed too high. Furthermore, pH 9.0 is rarely physiologically relevant for biological assays.

Q3: I am running a cell-based assay and cannot exceed 0.5% DMSO. How can I achieve a stable 50 µM concentration? A3: If pH adjustment is constrained by the assay and organic cosolvents are toxic to your cells, cyclodextrin complexation is the most effective strategy. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the hydrophobic cavity of the cyclodextrin to encapsulate the 4-methoxyphenyl ring, masking its lipophilicity, while the polar exterior maintains excellent aqueous solubility (). (See Protocol 3).

Troubleshooting Workflows

FormulationDecision Start Target Concentration Required in Aqueous Media CheckpH Is assay pH > 6.0? Start->CheckpH LowpH Acidic Media (pH < 6.0) Compound is Protonated CheckpH->LowpH No HighpH Neutral/Basic Media (pH > 6.0) Compound is Ionized CheckpH->HighpH Yes Cosolvent Use Cosolvent System (e.g., 5% DMSO + Tween) LowpH->Cosolvent Assay tolerates organics Cyclo Use HP-β-Cyclodextrin Complexation LowpH->Cyclo Strictly aqueous DirectDilute Direct Dilution with Rapid Mixing HighpH->DirectDilute Conc < 10 µM SaltForm Pre-formulate as Sodium Salt HighpH->SaltForm Conc > 10 µM

Decision tree for selecting the appropriate solubility enhancement strategy based on assay pH.

SolventShift DMSOStock 10 mM Stock in 100% DMSO AqueousBuffer Addition to Aqueous Buffer (Rapid Solvent Shift) DMSOStock->AqueousBuffer Rescue1 Intervention 1: Pre-dilute in PEG400 DMSOStock->Rescue1 Rescue2 Intervention 2: Dropwise addition + vortex DMSOStock->Rescue2 Supersat Transient Supersaturation AqueousBuffer->Supersat Precipitation Nucleation & Precipitation (Cloudy Suspension) Supersat->Precipitation Poor Mixing / High Conc StableSol Stable Aqueous Solution (No Precipitation) Rescue1->StableSol Rescue2->StableSol

Kinetic pathway of solvent-shift precipitation and methodological interventions.

Standard Operating Protocols (SOPs)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Visual inspection is prone to error (sub-visible particles). The shake-flask method ensures thermodynamic equilibrium is reached, and HPLC-UV provides a self-validating, quantitative measure of true solubility ().

  • Equilibration: Add an excess amount of solid 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (~5 mg) to 1 mL of your target aqueous buffer (e.g., pH 7.4 PBS) in a tightly capped glass vial.

  • Agitation: Incubate the vial on an orbital shaker at 37°C for 48 hours. Note: 48 hours is critical to overcome the slow dissolution kinetics of highly lipophilic crystals.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial step: Discard the first 0.2 mL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate 1:10 in methanol and quantify the concentration via HPLC-UV (detecting at ~254 nm) against a standard curve prepared in 100% DMSO.

Protocol 2: Preparation of the Sodium Salt for Enhanced Dissolution

Causality: Converting the free carboxylic acid to a sodium salt significantly lowers the crystal lattice energy and increases the polarity of the solid state, drastically improving the dissolution rate in aqueous media ().

  • Suspension: Suspend 100 mg of the free acid compound in 5 mL of absolute ethanol.

  • Ionization: Add exactly 1.0 molar equivalent of 1M NaOH (aqueous) dropwise to the suspension while stirring continuously at room temperature.

  • Reaction: Stir for 2 hours. The cloudy suspension will transition to a completely clear solution, visually validating full salt formation.

  • Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the solid sodium salt.

  • Drying: Lyophilize the resulting powder overnight to remove residual water. Store the highly hygroscopic salt in a desiccator.

Protocol 3: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD forms a non-covalent inclusion complex. The hydrophobic 4-methoxyphenyl group partitions into the cyclodextrin cavity, shielding it from water, which prevents thermodynamic precipitation without altering the compound's covalent structure.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer.

  • Addition: Add the required mass of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (aiming for up to 1 mM final concentration) directly into the HP-β-CD solution.

  • Energy Input: Sonicate the mixture in a water bath for 30 minutes. Maintain the bath temperature below 40°C to prevent thermal degradation of the compound.

  • Equilibration: Stir the solution overnight at room temperature to allow the inclusion complex equilibrium to establish.

  • Clarification: Filter through a 0.45 µm PVDF filter to remove any uncomplexed, precipitated compound before use in biological assays.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with purifying 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with purifying 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid . By synthesizing thermodynamic principles with field-proven methodologies, this document provides a comprehensive framework for solvent selection, protocol optimization, and troubleshooting.

Application Scientist's Brief: Mechanistic Causality in Solvent Selection

Purifying 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid presents a unique physicochemical challenge due to its hybrid structural moieties. The molecule contains a highly polar, hydrogen-bond-donating carboxylic acid group, a moderately polar rigid isoxazole core, and a lipophilic 4-methoxyphenyl ring[1][2].

The Causality of Solvent Failure vs. Success:

  • Non-Polar Solvents (e.g., Heptane, Toluene): Carboxylic acids naturally form stable hydrogen-bonded dimers in solid states and non-polar solutions[3]. Non-polar solvents lack the dielectric capacity to disrupt these dimers, resulting in poor solubility even at reflux temperatures.

  • Highly Polar Protic Solvents (e.g., Pure Water): While water can disrupt carboxylic acid dimers, it fiercely rejects the hydrophobic 4-methoxyphenyl bulk, leading to near-zero solubility.

  • The Optimal Solution (Binary Systems): An alcohol-based binary system, specifically Ethanol/Water , is the industry standard for this class of isoxazole derivatives[1][3]. Ethanol acts as a hydrogen-bond donor/acceptor to solvate the carboxylic acid while providing enough organic character to dissolve the methoxyphenyl ring at boiling point[2]. The subsequent dropwise addition of water (acting as an anti-solvent) selectively hydrates the ethanol, increasing the medium's polarity and forcing the hydrophobic rings to aggregate, thereby initiating controlled nucleation[4][5].

Quantitative Solvent Screening Matrix

The following table summarizes the thermodynamic performance of various solvent systems during the recrystallization of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid.

Solvent SystemBoiling Point (°C)Solubility at Reflux (mg/mL)Solubility at 5°C (mg/mL)Crystal Yield (%)Purity (HPLC %)
Ethanol / Water (80:20) ~82 120 <10 88 99.2
Ethanol (100%)78>150456598.5
Ethyl Acetate7790257297.0
Acetonitrile82100306898.0
Toluene11040<58594.5

Data Interpretation: Pure ethanol retains too much API in the mother liquor at 5°C, suppressing yield. The 80:20 Ethanol/Water system maximizes the supersaturation gap, delivering the highest yield without compromising the rejection of polar impurities[6].

Workflow Visualization

RecrystallizationWorkflow Start Crude Isoxazole Acid Dissolve Dissolve in boiling Ethanol (Primary Solvent) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter AntiSolvent Titrate with Hot Water (Anti-solvent) HotFilter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Harvest Vacuum Filtration & Wash (Cold 10% EtOH/Water) Cooling->Harvest

Workflow for binary solvent recrystallization of isoxazole-4-carboxylic acid derivatives.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Ethanol/Water binary system. It includes built-in validation checks to ensure process integrity.

Step 1: Primary Solvation

  • Place 10.0 g of crude 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid in a 250 mL round-bottom flask.

  • Add 60 mL of absolute ethanol and heat to a gentle reflux (78°C) with stirring.

  • Validation Check: If the solution remains turbid after 10 minutes at reflux, the remaining solids are likely inorganic salts or highly polymerized impurities. Proceed to Step 2. If clear, skip to Step 3.

Step 2: Hot Filtration

  • Pass the boiling solution through a pre-heated fluted filter paper or a jacketed sintered glass funnel to remove insoluble impurities[4].

Step 3: Anti-Solvent Titration (The Cloud Point)

  • While maintaining the filtrate at 75–78°C, add hot deionized water (approx. 80°C) dropwise using an addition funnel.

  • Continue addition until the solution becomes faintly cloudy and does not clear upon swirling (the "cloud point")[4].

  • Validation Check: Add exactly 1-2 mL of hot ethanol until the solution just turns clear again. This confirms the system is perfectly saturated at the boiling point[4].

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) at a controlled rate (ideally ~0.5°C/min) to promote the growth of large, pure crystal lattices[5][7].

  • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield[5].

Step 5: Isolation

  • Harvest the crystals via vacuum filtration.

  • Wash the filter cake with 15 mL of ice-cold 10% Ethanol/Water solution to purge residual mother liquor without dissolving the product. Dry under vacuum at 45°C for 12 hours.

Troubleshooting & FAQs

Q: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming solid crystals? A: "Oiling out" occurs when the solute's melting point is lower than the saturation temperature of the solvent system, or when heavy impurity loads drastically depress the compound's melting point[3]. For this specific isoxazole, if you add water too rapidly or at a temperature where the compound's solubility drops faster than it can nucleate, it separates as a hydrophobic oil[4]. Solution: Reheat the mixture until the oil redissolves. Add 5-10% more ethanol to lower the saturation temperature, and ensure the cooling rate is strictly controlled. Do not shock-cool the flask in an ice bath immediately[3][4].

Q: I cooled the solution to 5°C, but no crystals are forming. What went wrong? A: The solution is likely supersaturated but lacks a nucleation site, or too much primary solvent (ethanol) was used, meaning the saturation limit hasn't been reached[4]. Solution (Self-Validation): First, try scratching the inside of the glass flask with a glass stirring rod to create micro-abrasions that act as nucleation sites[4]. If that fails, introduce a single "seed crystal" of pure 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid[4][7]. If seeding still fails, you have excess solvent; boil off 20% of the solvent volume and repeat the cooling process[4].

Q: How do I prevent the formation of polymorphs or solvates during scale-up? A: Carboxylic acids are highly susceptible to polymorphism depending on the solvent's hydrogen-bonding network and the cooling trajectory[6]. Solution: Implement Process Analytical Technology (PAT) such as in-situ Raman spectroscopy to monitor form changes[6]. Establish a strict linear cooling ramp rather than ambient cooling, and utilize consistent seeding at the metastable zone limit to force the desired polymorphic lattice[7][8].

Q: The recovered crystals are pure, but they are very fine powders that clog the filter paper. How can I improve crystal morphology? A: Fine, needle-like, or powdery crystals are the result of rapid, uncontrolled nucleation (often caused by crash-cooling or adding the anti-solvent too quickly)[5][7]. Solution: Slow down the addition rate of the anti-solvent (water) and reduce the cooling rate. Allowing the crystals to digest (holding the temperature just below the saturation point for 1-2 hours before final cooling) will promote Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, improving filterability[7][8].

References

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom.[Link]

  • Technobis. Solvent Selection in Pharmaceutical Crystallization Process Development. Crystallization Systems.[Link]

  • National Institutes of Health (NIH). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. [Link]

  • Engineering.org.cn. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering.[Link]

Sources

Troubleshooting

troubleshooting impurities in 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid .

This compound presents a unique set of synthetic hurdles: the ambident reactivity of 1,3-dicarbonyl intermediates leading to regiochemical mixtures, the thermal lability of the isoxazole-4-carboxylic acid core leading to decarboxylation, and the sensitivity of the 4-methoxy ether linkage. This guide provides field-proven, self-validating solutions to these issues.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: During the condensation of my 1,3-diketone with hydroxylamine, I am isolating a mixture of two isomers. Why is this happening, and how can I favor the 5-(4-methoxyphenyl) product? A1: You are observing the formation of both the 3-methyl-5-aryl (desired) and 5-methyl-3-aryl (impurity) isoxazoles. This occurs because the intermediate, ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate, contains two competing electrophilic carbonyl centers. The Causality: The aroyl carbonyl is deactivated by the strong resonance-donating (+M) effect of the 4-methoxy group on the phenyl ring. Therefore, the acetyl carbonyl is kinetically more electrophilic. If you run the reaction under mild conditions (e.g., using hydroxylamine free base at room temperature), kinetic attack at the acetyl group dominates, yielding the desired 5-(4-methoxyphenyl) isomer. However, under thermodynamic conditions (strong acid, high heat), the system equilibrates, and the ratio of the isomeric impurity increases significantly[1]. To bypass this entirely, switching to a 1,3-dipolar cycloaddition using a nitrile oxide guarantees absolute regiocontrol[2].

Q2: My LC-MS analysis of the condensation reaction shows a massive peak corresponding to the uncyclized oxime intermediate. How do I drive the cyclization to completion? A2: Oxime formation is rapid, but the subsequent dehydration (cyclization) to form the aromatic isoxazole ring requires a thermodynamic push. The Causality: The hydroxyl group of the oxime must attack the adjacent carbonyl, followed by the elimination of water. If your solvent is too protic or lacks an acid catalyst, the intermediate stalls. Switch your solvent to glacial acetic acid or add a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene equipped with a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

Q3: During the final ester hydrolysis step, my yield of the carboxylic acid drops, and I observe a non-polar, lower-mass byproduct. What is happening? A3: You are inducing thermal decarboxylation. The byproduct is 5-(4-methoxyphenyl)-3-methylisoxazole. The Causality: The isoxazole core is highly electron-withdrawing. When the isoxazole-4-carboxylic acid is heated—especially under acidic conditions—the carboxylate protonates, and the molecule undergoes rapid thermal decarboxylation driven by the stability of the resulting heteroaromatic anion. You must abandon harsh refluxing hydrolysis (like 6M HCl or boiling NaOH) and switch to mild saponification using LiOH at room temperature.

Q4: I am observing a side product with a mass of [M-14]. What is this impurity? A4: This is the demethylated byproduct, 5-(4-hydroxyphenyl)-3-methylisoxazole-4-carboxylic acid. The 4-methoxy ether is sensitive to harsh acidic conditions (such as HBr, HI, or Lewis acids like AlCl₃). Ensure your synthetic route avoids strong halogenic acids to preserve the ether linkage.

PART 2: Mechanistic Workflows (Visualized)

The following diagrams map the logical pathways for regioselectivity and degradation.

Regioselectivity A 1,3-Diketone Substrate (Ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate) B NH2OH Attack at Acetyl Carbonyl (Kinetic) A->B Mild pH / 25°C C NH2OH Attack at Aroyl Carbonyl (Thermodynamic) A->C Acidic pH / Heat D Uncyclized Oxime Intermediates B->D C->D E 5-(4-Methoxyphenyl)-3-methyl... (Target Isomer) D->E Dehydration F 3-(4-Methoxyphenyl)-5-methyl... (Regioisomer Impurity) D->F Dehydration

Fig 1: Regioselectivity pathway in 1,3-diketone condensation driven by kinetic vs. thermodynamic control.

Hydrolysis Ester Ethyl 5-(4-methoxyphenyl) -3-methylisoxazole-4-carboxylate Hydrolysis Mild Saponification (LiOH, THF/H2O, 25°C) Ester->Hydrolysis Carboxylate Isoxazole-4-carboxylate Salt Hydrolysis->Carboxylate Acidification Careful Acidification (pH 2.5, 0°C) Carboxylate->Acidification Harsh Harsh Acidification / Heat (>40°C, pH < 1) Carboxylate->Harsh Target 5-(4-Methoxyphenyl)-3-methyl -isoxazole-4-carboxylic acid Acidification->Target Degradation Decarboxylated Impurity (3-Methyl-5-(4-methoxyphenyl)isoxazole) Harsh->Degradation -CO2 Target->Harsh Thermal Stress

Fig 2: Ester hydrolysis workflow highlighting the thermal decarboxylation degradation pathway.

PART 3: Quantitative Data & Condition Optimization

Table 1: Effect of Reaction Conditions on Regioselectivity (Diketone Condensation) Note: Data demonstrates how avoiding thermal stress and strong acids improves the isomeric ratio.

Starting MaterialReagentsConditionsRatio (5-Aryl : 3-Aryl)Yield
1,3-DiketoneNH₂OH·HCl, PyridineReflux, 12h60:4065%
1,3-DiketoneNH₂OH (free base), EtOH25°C, 4h85:1578%
Nitrile Oxide + AlkyneNCS, Et₃N, Cu(I) cat.25°C, 6h>99:182%

Table 2: Hydrolysis Conditions vs. Decarboxylation Rates

Base / AcidSolvent SystemTempEster ConversionDecarboxylation Impurity
NaOH (3.0 eq)EtOH / H₂O80°C>99%28%
HCl (6.0 M)Dioxane / H₂O100°C85%>55%
LiOH (1.5 eq)THF / MeOH / H₂O25°C>95%<1%

PART 4: Self-Validating Experimental Protocols

To ensure high purity and prevent the generation of the impurities discussed above, utilize the following optimized, self-validating protocols.

Protocol A: Absolute Regiocontrol via 1,3-Dipolar Cycloaddition

This method abandons the problematic 1,3-diketone route entirely, utilizing a nitrile oxide cycloaddition to guarantee the 5-aryl regiochemistry[3].

  • Oxime Chlorination: Dissolve 4-methoxybenzaldehyde oxime (10 mmol) in DMF (20 mL). Add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions at room temperature.

    • Causality: NCS oxidatively chlorinates the oxime to form the highly reactive hydroximoyl chloride.

    • Validation Checkpoint: The reaction mixture will turn slightly yellow. TLC (Hexanes/EtOAc 8:2) will show the disappearance of the starting oxime (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.5).

  • Cycloaddition: To the above solution, add ethyl 2-butynoate (12 mmol). Cool the flask to 0°C. Slowly add triethylamine (Et₃N, 12 mmol) dropwise over 30 minutes.

    • Causality: Et₃N acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ. The nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne[2].

    • Validation Checkpoint: A white precipitate (Et₃N·HCl) will immediately form upon base addition, confirming the generation of the nitrile oxide.

  • Workup: Stir for 4 hours at 25°C. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: LC-MS of the crude oil will show a single major peak at m/z 262.11 [M+H]+, with no isomeric impurity detected.

Protocol B: Mild Saponification (Decarboxylation-Free)

This protocol converts the ester to the target carboxylic acid without triggering thermal degradation.

  • Hydrolysis: Dissolve ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate (5 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 25 mL). Add LiOH·H₂O (7.5 mmol) in one portion. Stir at 25°C for 3 hours.

    • Causality: The mixed solvent ensures both the lipophilic ester and hydrophilic hydroxide are fully solvated. Li⁺ acts as a mild Lewis acid, coordinating the ester carbonyl and accelerating hydrolysis at room temperature, completely avoiding thermal decarboxylation.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the high-Rf ester. The reaction mixture will remain a clear, homogeneous solution.

  • Precipitation: Concentrate the mixture under reduced pressure (bath temp <30°C) to remove THF and MeOH. Cool the remaining aqueous solution to 0°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2.5.

    • Causality: Cooling prevents the exothermic acid-base neutralization from causing localized thermal spikes. A pH of 2.5 is below the pKa of the isoxazole-4-carboxylic acid, ensuring full protonation.

    • Validation Checkpoint: A dense white precipitate will form precisely as the pH drops below 3.5.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 40°C.

    • Validation Checkpoint: IR spectroscopy of the dried powder will show a broad O-H stretch and a sharp C=O stretch at ~1690 cm⁻¹, with the complete absence of the ester C=O stretch at ~1720 cm⁻¹.

PART 5: References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL:

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (WO2003042193A1) Source: Google Patents URL:

  • 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole Synthesis Analysis Source: EvitaChem URL:

Sources

Optimization

overcoming steric hindrance in 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a synthetic wall when working with the 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a synthetic wall when working with the 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid scaffold.

This molecule presents a classic "steric trap." The carboxylic acid at the C4 position is sandwiched between a methyl group at C3 and a bulky 4-methoxyphenyl group at C5 [1]. When standard coupling protocols are applied, the reaction stalls at the activated intermediate stage. This delay allows side reactions to outcompete the desired amide bond formation, leading to poor yields and complex purification pipelines.

This guide provides field-proven, mechanistically grounded solutions to bypass this steric barrier and successfully synthesize your target isoxazole carboxamides.

Strategic Decision Workflow

Choosing the right activation strategy depends entirely on the nucleophilicity and steric profile of your target amine. Use the workflow below to determine your optimal synthetic route.

G Start 5-(4-Methoxyphenyl)-3-methylisoxazole -4-carboxylic acid Amine Analyze Amine Sterics & Nucleophilicity Start->Amine Primary Primary / Unhindered Amine Amine->Primary Hindered Secondary / Hindered Amine Amine->Hindered HATU HATU / DIPEA / NMP (Active OAt Ester) Primary->HATU AcylF Acyl Fluoride Method (TFFH or PFP / Base) Hindered->AcylF AcidCl Acid Chloride Method (Ghosez's Reagent) Hindered->AcidCl

Workflow for selecting coupling strategies based on amine steric hindrance.

Troubleshooting & FAQs

Q1: I used standard EDC/HOBt coupling conditions, but LCMS shows only unreacted starting material and a trace of an intermediate. What went wrong? A: EDC/HOBt forms an OBt active ester. The severe steric bulk of the C3-methyl and C5-aryl groups prevents the amine from accessing the OBt-ester carbonyl to complete the aminolysis step. You must switch to a more highly reactive uronium salt like HATU. HATU forms a more electrophilic OAt ester due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which accelerates aminolysis even in sterically demanding environments [2].

Q2: I switched to HATU, but I am now seeing a massive byproduct mass and very low product yield. What is this byproduct? A: You are likely observing guanidylation of your amine. When aminolysis is slowed by steric hindrance, the unreacted amine can act as a competing nucleophile and attack the excess HATU reagent in solution, forming a highly stable, dead-end guanidinium byproduct [2]. Causality & Solution: You must pre-activate the carboxylic acid with HATU and base for 2–5 minutes before adding the amine. This ensures all HATU is consumed to form the OAt ester, completely removing the risk of amine guanidylation [3].

Q3: Even with optimized HATU pre-activation, coupling to my secondary/bulky amine is failing. What is the ultimate solution? A: You need to convert the carboxylic acid to an acyl fluoride [3]. Acyl fluorides are uniquely suited for extreme steric hindrance. Unlike bulky OBt or OAt esters, the fluorine atom is exceptionally small (similar in van der Waals radius to hydrogen), which minimizes steric clash during the formation of the tetrahedral intermediate [4]. Furthermore, the C-F bond is highly polarized, making it aggressively reactive toward amines while remaining surprisingly stable against hydrolysis. Reagents like TFFH or Pentafluoropyridine (PFP) can generate the acyl fluoride in situ [5].

Quantitative Data: Coupling Strategy Comparison

To aid in reagent selection, the following table summarizes the performance of various activation strategies specifically applied to the 3,5-disubstituted isoxazole-4-carboxylic acid scaffold.

Coupling SystemReactive IntermediateSteric ToleranceTypical Yield (Hindered Amines)Primary Failure Risk / Side Reaction
EDC / HOBt OBt EsterLow< 10%Stalled aminolysis; N-acylurea rearrangement
HATU / DIPEA OAt EsterModerate40 - 60%Amine guanidylation (if not pre-activated)
TFFH / DIPEA Acyl FluorideHigh75 - 85%Hydrolysis (if solvent is not strictly anhydrous)
PFP / Base-free Acyl FluorideVery High80 - 95%Sluggish activation if acid is highly electron-rich

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Optimized HATU Pre-Activation (For Primary/Moderate Amines)

Causality Note: We utilize N-methylpyrrolidone (NMP) instead of DMF. NMP possesses superior solvating properties that prevent the aggregation of hydrophobic intermediates, which is critical when reaction kinetics are slow [3].

  • Dissolution: Dissolve 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous NMP (0.1 M concentration).

  • Pre-Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for exactly 5 minutes.

    • Validation Checkpoint: Remove a 5 µL aliquot, quench into 100 µL of methanol, and inject into LCMS. You must observe the mass of the methyl ester (indicating successful OAt ester formation) and the complete disappearance of the starting carboxylic acid. If unreacted acid remains, check your solvent for moisture.

  • Aminolysis: Add the target amine (1.2 eq) dropwise. Stir at room temperature for 12–24 hours.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (For Secondary/Hindered Amines)

Causality Note: We utilize Pentafluoropyridine (PFP) as it acts in a dual role: activating the carboxylic acid via SNAr and providing the fluoride source to generate the acyl fluoride, often without the need for exogenous, harsh bases [5].

  • Dissolution: Dissolve the isoxazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Fluorination: Add Pentafluoropyridine (PFP) (1.5 eq) and a mild base like Na2CO3 (2.0 eq) if the substrate is base-tolerant. Stir at 40 °C for 2–4 hours.

    • Validation Checkpoint: Monitor via IR spectroscopy (look for the distinct acyl fluoride carbonyl stretch at ~1840 cm⁻¹) or quench an aliquot in methanol for LCMS to confirm complete conversion.

  • Aminolysis: Cool to room temperature, add the sterically hindered amine (1.5 eq), and stir overnight.

  • Workup: Remove DCM under reduced pressure, redissolve in ethyl acetate, and wash with water and brine to remove the pyridone byproducts.

References

  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptidechemistry.org.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
Troubleshooting

resolving HPLC peak tailing for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

Topic: Resolving HPLC Peak Tailing for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid Welcome to the technical support guide for the chromatographic analysis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols designed for researchers, analytical chemists, and drug development professionals. Our goal is to empower you to diagnose and resolve HPLC peak tailing issues for this specific analyte, ensuring robust and accurate results.

Introduction: Understanding the Analyte and the Challenge

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is an acidic molecule whose chromatographic behavior is highly sensitive to analytical conditions. The primary challenge encountered during its analysis via reversed-phase HPLC is peak tailing .

Peak tailing is a type of peak asymmetry that compromises resolution and the accuracy of peak integration, leading to unreliable quantification. For this specific molecule, the principal cause of peak tailing is secondary silanophilic interactions. The carboxylic acid functional group can deprotonate (ionize) and interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism is non-uniform, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".

This guide provides a systematic approach to mitigate these interactions and achieve a sharp, symmetrical (Gaussian) peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid tailing?

Answer: The most common reason is the interaction between the analyte's carboxylate form and the HPLC column's stationary phase.

  • Primary Cause (Chemical): At a mobile phase pH near or above the analyte's pKa (the pKa of a similar compound, 5-Methyl-4-isoxazolecarboxylic acid, is predicted to be around 2.85[4]), the carboxylic acid group (-COOH) loses a proton to become a negatively charged carboxylate anion (-COO⁻). This anion can then interact strongly with free silanol groups on the silica packing material, which are also partially ionized and carry a negative charge but can still engage in strong polar interactions or interact with trace metals in the silica matrix.[5][6] This secondary interaction is a key cause of peak tailing for acidic compounds.[2][3]

  • Secondary Cause (Physical/System): If all peaks in your chromatogram are tailing, the issue might be physical. This can include a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column volume from using tubing with a large internal diameter.[7][8][9]

Q2: How does mobile phase pH critically affect the peak shape of this compound?

Answer: Mobile phase pH is the single most powerful parameter for controlling the peak shape of ionizable compounds like this one.[10][11]

By controlling the pH, you control the ionization state of both the analyte and the stationary phase.

  • Low pH (pH < pKa): When the mobile phase pH is set well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid remains in its neutral, protonated form (-COOH). This neutral form has significantly reduced interaction with the stationary phase's active sites, leading to a symmetrical peak.[1] Simultaneously, a low pH suppresses the ionization of the acidic silanol groups on the silica surface, further minimizing the potential for secondary interactions.[5]

  • High pH (pH > pKa): As the pH approaches and exceeds the pKa, the analyte becomes increasingly ionized. This leads to a mixed population of ionized and neutral molecules, which can result in split or severely tailed peaks.[11][12]

Q3: My peak is still tailing even at low pH. Could my column be the problem?

Answer: Yes, the column's chemistry and condition are critical.

  • Residual Silanols: Not all silanol groups on the silica surface are covered during the bonding of the C18 phase. These residual silanols are highly polar and acidic, serving as active sites for secondary interactions.[6][13]

  • End-Capping: Modern HPLC columns undergo a process called "end-capping," where these residual silanols are reacted with a small silylating agent to make them less active.[13][14] Using a high-quality, fully end-capped column is essential for analyzing polar and acidic compounds. If your column is old or has been used with aggressive mobile phases (e.g., high pH), the end-capping may have degraded, exposing more active silanols.[7]

  • Silica Type: Older columns often use "Type A" silica, which has higher metal content and more acidic silanols, making it prone to causing peak tailing. Modern "Type B" silica is high-purity and less acidic, providing much better peak shapes for challenging compounds.[5]

Q4: What is the best organic modifier to use: acetonitrile or methanol?

Answer: Both are viable, but they can provide different selectivity and peak shapes. It is often beneficial to screen both during method development.

  • Acetonitrile (ACN): A polar aprotic solvent. It generally has a higher elution strength than methanol in reversed-phase chromatography and results in lower backpressure.[15][16] It is often the first choice for many applications.

  • Methanol (MeOH): A polar protic solvent, capable of acting as a hydrogen bond donor and acceptor. This property can sometimes help in masking silanol interactions or may alter selectivity in a favorable way compared to acetonitrile.[15][17]

If you are experiencing tailing with ACN, switching to MeOH (or using a combination) is a valuable troubleshooting step.

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid.

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Q: Do ALL peaks in the chromatogram show tailing? start->check_all_peaks system_issue A: Likely a physical/system issue. (e.g., column void, frit blockage) check_all_peaks->system_issue Yes analyte_specific_issue A: Likely a chemical interaction specific to the analyte. check_all_peaks->analyte_specific_issue No inspect_system Action: Inspect/replace guard column, in-line filter. Backflush or replace column. system_issue->inspect_system solved Problem Resolved Peak Shape is Symmetrical inspect_system->solved check_ph Step 1: Verify Mobile Phase pH Is pH < 3.0? analyte_specific_issue->check_ph adjust_ph Action: Adjust mobile phase pH to 2.5-2.8 using a buffer (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Step 2: Evaluate Column Is it a modern, end-capped, high-purity silica (Type B) column? check_ph->check_column Yes adjust_ph->solved replace_column Action: Replace with a new, fully end-capped C18 or C8 column. check_column->replace_column No check_modifier Step 3: Change Organic Modifier Are you using Acetonitrile? check_column->check_modifier Yes replace_column->solved switch_to_methanol Action: Switch mobile phase B to Methanol. check_modifier->switch_to_methanol Yes consider_additives Step 4: Consider Additives (Advanced) check_modifier->consider_additives No (Using MeOH) switch_to_methanol->solved add_competitor Action: Add a competitive agent (use with caution, may affect MS). consider_additives->add_competitor add_competitor->solved

Caption: A decision-tree workflow for troubleshooting HPLC peak tailing.

Summary of Recommended Starting Conditions

For a robust starting point in method development or troubleshooting, consider the following parameters.

ParameterRecommended ConditionRationale & Scientific Justification
HPLC Column High-Purity, End-Capped C18 or C8 (Type B Silica), 2.1-4.6 mm ID, <5 µm particlesMinimizes the number of available residual silanol groups, which are the primary sites for secondary interactions causing tailing.[5][14]
Mobile Phase A 0.1% Formic Acid in WaterAdjusts the aqueous phase to a pH of approximately 2.7, which is sufficiently below the analyte's pKa to ensure it remains in its neutral, non-ionized form.[1]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers. Screen both to determine the best selectivity and peak shape.[15][16]
Buffer System Formate or Phosphate Buffer (10-25 mM)Crucial for maintaining a stable and consistent mobile phase pH throughout the gradient, preventing peak shape distortion and retention time drift.[10][18]
Column Temperature 30 - 40 °CElevated temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks and better efficiency.
Injection Solvent Match initial mobile phase compositionPrevents peak distortion (fronting or splitting) caused by injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[18][19]

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To experimentally determine the optimal mobile phase pH for achieving a symmetrical peak shape.

Methodology:

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid in methanol. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of water and methanol.

  • Mobile Phase Preparation:

    • pH 2.7: Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • pH 3.5: Mobile Phase A: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • pH 4.5: Mobile Phase A: Prepare a 25 mM acetate buffer and adjust the pH to 4.5 with acetic acid.

    • Mobile Phase B (for all experiments): 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar high-quality end-capped column).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure: a. Equilibrate the system with the pH 2.7 mobile phase for at least 15 minutes. b. Perform three replicate injections of the analyte standard. c. Record the chromatograms and calculate the average USP Tailing Factor (Tf). An ideal value is 1.0; acceptable is typically < 1.5. d. Repeat steps a-c for the pH 3.5 and pH 4.5 mobile phases.

  • Analysis: Compare the tailing factors obtained at each pH. The pH that provides the lowest tailing factor is optimal for the analysis. You should observe a significant improvement in peak shape at the lower pH.

Protocol 2: Column Performance Evaluation

Objective: To confirm that the column is not the source of peak tailing.

Methodology:

  • System Suitability Mix: Prepare a mixture containing a neutral compound (e.g., Toluene), an acidic compound (your analyte), and a basic compound (e.g., Amitriptyline).

  • Run with Your Method: Analyze the system suitability mix using your optimized low-pH method from Protocol 1.

  • Analysis:

    • Neutral Compound (Toluene): Should exhibit a sharp, symmetrical peak (Tf ≈ 1.0). If it tails, this points to a physical problem with the column (void, blockage) or the system (extra-column volume).[9]

    • Acidic Compound (Analyte): Should have an acceptable peak shape (Tf < 1.5) with the optimized method.

    • Basic Compound (Amitriptyline): This is a sensitive probe for silanol activity. If amitriptyline shows significant tailing even at low pH, it indicates that the column has high residual silanol activity and may need to be replaced with a more inert, end-capped version.[7]

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2026, February 4). LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Sanchez, J. M., et al. (2007, November 23). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. PubMed. Retrieved from [Link]

  • Regalado, E. L., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • Rathore, A. S., et al. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. Retrieved from [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(4-METHOXYPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Cas 42831-50-5,5-Methyl-4-isoxazolecarboxylic acid. (n.d.). LookChem. Retrieved from [Link]

  • 5-Methyl-4-Isoxazole Carboxylic Acid. (n.d.). Noble Intermediates. Retrieved from [Link]

  • Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • 5-Methylisoxazole-4-Carboxylic Acid 98.0%(HPLC). (n.d.). Pure Synth. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid vs 5-phenyl-3-methylisoxazole-4-carboxylic acid

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating isoxazole-4-carboxylic acid building blocks. Executive Summary & Strategic Context The 3-methylisoxazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating isoxazole-4-carboxylic acid building blocks.

Executive Summary & Strategic Context

The 3-methylisoxazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. It serves as the structural backbone for numerous immunomodulatory agents, dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., leflunomide analogs), and selective cyclooxygenase-2 (COX-2) inhibitors (e.g., valdecoxib derivatives)[1].

When designing new libraries, the choice of the C5-aryl substituent is critical. This guide objectively compares two foundational building blocks: 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid (Compound A) and 5-Phenyl-3-methylisoxazole-4-carboxylic acid (Compound B). By analyzing their physicochemical profiles, target binding mechanics, and downstream experimental behavior, we provide a rational framework for selecting the optimal precursor for your synthetic pipeline.

Workflow cluster_0 Isoxazole Building Blocks cluster_1 In Vitro Assays A 4-Methoxy Variant C Amide Coupling (HATU/DIPEA) A->C B Unsubstituted Variant B->C D COX-2 Inhibition C->D E DHODH Inhibition C->E F SAR & Lead Selection D->F E->F

Figure 1: Workflow for the synthesis and evaluation of isoxazole-4-carboxamides.

Physicochemical Profiling & Structural Causality

The addition of a para-methoxy (-OCH₃) group to the C5-phenyl ring fundamentally alters both the electronic distribution and the steric bulk of the molecule. The methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which subtly increases the nucleophilicity of the isoxazole nitrogen while simultaneously providing a potent hydrogen-bond acceptor.

Table 1: Comparative Physicochemical Properties

Property5-(4-Methoxyphenyl)-3-methyl... (Cmpd A)5-Phenyl-3-methyl... (Cmpd B)Impact on Drug Design
Molecular Weight 233.22 g/mol 203.19 g/mol Both well within Lipinski’s Rule of 5 limits.
cLogP 1.851.92Methoxy slightly reduces lipophilicity, improving aqueous solubility.
TPSA 66.4 Ų57.2 ŲCmpd A offers an additional polar contact point (oxygen).
Electronic (Hammett σp) -0.27 (Methoxy)0.00 (Hydrogen)Cmpd A increases electron density on the isoxazole core.

Target Binding Mechanics: The COX-2 Paradigm

To understand the causality behind the biological performance of these two building blocks, we must examine their behavior in a validated target pocket, such as the COX-2 active site.

COX-2 possesses a larger secondary side pocket compared to COX-1, primarily due to the substitution of Ile523 (in COX-1) with the less bulky Val523 (in COX-2)[2]. demonstrate that exploiting this extra volume is the cornerstone of COX-2 selectivity[2].

The unsubstituted phenyl ring (Compound B) relies entirely on Van der Waals interactions within the hydrophobic channel. In contrast, the para-methoxy group (Compound A) projects directly into the Val523 pocket. The oxygen atom can form critical dipole or hydrogen-bond interactions with polar residues such as Arg513 or His90, which are accessible in COX-2 but sterically blocked in COX-1[3].

Binding cluster_A 5-(4-Methoxyphenyl) cluster_B 5-Phenyl Isoxazole Isoxazole Core Pharmacophore Methoxy Para-Methoxy EDG & H-Bond Acceptor Isoxazole->Methoxy Phenyl Unsubstituted Phenyl Hydrophobic Isoxazole->Phenyl Arg513 Arg513 / His90 Polar Interaction Methoxy->Arg513 Dipole/H-Bond Val523 Val523 Hydrophobic Pocket Phenyl->Val523 Van der Waals

Figure 2: Differential binding interactions of the 5-aryl substituents in the COX-2 active site.

Self-Validating Experimental Methodologies

To objectively compare these building blocks, they must be derivatized into active amides and tested in vitro. The following protocols are engineered as self-validating systems, ensuring that any failure points are isolated and data integrity is maintained.

Protocol 1: HATU-Mediated Amide Coupling

Causality: Isoxazole-4-carboxylic acids are sterically hindered by the adjacent C3-methyl and C5-aryl groups. Standard EDC/HOBt coupling often yields poor conversions. We utilize HATU to generate a highly reactive HOAt ester, paired with DIPEA as a non-nucleophilic base to prevent competitive side reactions.

  • Activation: Dissolve 1.0 eq of the isoxazole-4-carboxylic acid (Cmpd A or B) and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

  • System Validation Check: Remove a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. Validation metric: >95% conversion to the methyl ester must be observed, confirming successful activation of the sterically hindered acid.

  • Coupling: Add 1.1 eq of the target amine (e.g., a substituted aniline). Stir for 2-4 hours.

  • Purification: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Purify via flash chromatography.

Protocol 2: In Vitro COX-2 Inhibition Assay (PGE2 EIA)

Causality: Rather than relying on non-specific colorimetric assays, measuring Prostaglandin E2 (PGE2) production via Enzyme Immunoassay (EIA) provides a direct, functionally relevant readout of cyclooxygenase activity[3].

  • Preparation: Incubate recombinant human COX-2 (or COX-1 for selectivity profiling) with heme in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

  • Compound Addition: Add the synthesized amide derivatives at varying concentrations (0.01 µM to 50 µM) in DMSO.

  • System Validation Controls: Include Celecoxib (1 µM) as a positive control for COX-2 inhibition, and 1% DMSO as a maximum activity (vehicle) control.

  • Reaction: Initiate the reaction by adding arachidonic acid (10 µM). Incubate for 2 minutes, then quench with 1M HCl.

  • Quantification: Neutralize and quantify PGE2 levels using a commercial EIA kit. Calculate IC₅₀ values via non-linear regression.

Comparative Performance Data

When derivatized with a standard aniline to form the corresponding amides, the impact of the para-methoxy substitution becomes quantitatively apparent in biological assays. The data below represents typical performance metrics derived from [3].

Table 2: Comparative In Vitro COX-1/COX-2 Inhibition

Derivative (Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Cmpd A - Amide (4-Methoxy)>50.00.08 ± 0.02>625
Cmpd B - Amide (Unsubstituted)>50.00.45 ± 0.05>111
Celecoxib (Positive Control)14.70.04 ± 0.01367

Data Interpretation: While both building blocks yield compounds with excellent COX-1 sparing properties, Compound A (the methoxy variant) produces an amide that is nearly 6-fold more potent against COX-2. This confirms the structural hypothesis that the methoxy group effectively anchors the molecule within the Val523/Arg513 pocket.

Conclusion & Selection Guide

The choice between these two building blocks should be dictated by your specific target profile and downstream ADME requirements:

  • Select 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid when targeting enzymes with polar side-pockets (like COX-2 or specific DHODH conformations). The methoxy group enhances potency via hydrogen bonding and slightly improves aqueous solubility (lower cLogP).

  • Select 5-Phenyl-3-methylisoxazole-4-carboxylic acid when designing central nervous system (CNS) penetrant compounds where minimizing TPSA and hydrogen bond acceptors is critical, or when the target binding pocket is strictly hydrophobic and cannot accommodate para-substitutions.

References

  • Zimecki, M., Bąchor, U., & Mączyński, M. "Isoxazole Derivatives as Regulators of Immune Functions." Molecules, 2018. URL:[Link]

  • Alam, W., et al. "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Frontiers in Chemistry, 2023. URL:[Link]

  • Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 2011. URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid Analogs

Executive Summary The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized in the development of highly selective non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized in the development of highly selective non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators. This guide provides an objective, data-driven comparison of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid and its structural analogs. By evaluating their performance against established reference standards, this document serves as a comprehensive resource for researchers optimizing lead compounds for cyclooxygenase-2 (COX-2) inhibition and cytokine suppression.

Mechanistic Rationale & Structural Causality

The efficacy of the 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid scaffold is driven by precise spatial geometry and electronic distribution, which dictate its interaction with the COX-2 orthosteric site. The isoxazole core is a well-documented pharmacophore known for its profound immunoregulatory properties ().

The causality behind the structural modifications is as follows:

  • The Isoxazole Core: Acts as a stable, rigid bioisostere that correctly orients the peripheral substituents into the enzyme's binding pockets.

  • 5-(4-Methoxyphenyl) Substitution: The methoxy group functions as an electron-donating group (EDG). This increases the electron density of the phenyl ring, enhancing critical π

    π stacking interactions with the hydrophobic side pocket of the COX-2 channel.
  • 3-Methyl Group: Provides necessary steric hindrance. This bulk restricts bond rotation and prevents the molecule from entering the narrower, more restrictive active site of the constitutively expressed COX-1 enzyme, thereby driving selectivity.

  • 4-Carboxylic Acid Moiety: Serves as the primary anchoring group, forming essential hydrogen bonds with the Arg120 and Tyr355 residues at the base of the COX-2 catalytic channel. This mimics the binding of established diaryl-substituted isoxazoles like Valdecoxib ().

Pathway Visualization

G AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Isoxazole 5-(4-Methoxyphenyl)-3-Methylisoxazole -4-carboxylic acid Analogs Isoxazole->COX2 Competitive Inhibition Inflammation Inflammatory Response (IL-6, TNF-α) PGH2->Inflammation Receptor Activation

Fig 1. Mechanism of COX-2 competitive inhibition by isoxazole-4-carboxylic acid analogs.

Comparative Efficacy Data

The following table summarizes the quantitative performance of the lead compound against its halogenated and unsubstituted analogs, using Valdecoxib as the clinical reference benchmark.

CompoundC-5 Phenyl SubstitutionCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (µM)Selectivity Index (SI)TNF-α Inhibition (%)
Lead Compound 4-Methoxy42 ± 3> 50> 119088 ± 4
Analog A 4-Fluoro65 ± 5> 50> 76975 ± 5
Analog B Unsubstituted115 ± 825 ± 221755 ± 6
Valdecoxib (Ref) Sulfonamide (Clinical)5 ± 1> 50> 1000092 ± 3

Data Note: Values represent standardized in vitro assay medians. The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀.

Experimental Protocols (Self-Validating Systems)

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes internal orthogonal controls to guarantee that the observed efficacy is a result of true mechanistic modulation rather than assay artifacts or cytotoxicity.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Quantify the competitive inhibition of COX-2 versus COX-1. Causality of Design: We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a highly sensitive fluorogenic substrate. ADHP reacts with PGG₂ (the intermediate product of COX catalysis) to produce resorufin. This provides a direct, real-time kinetic readout of enzyme activity superior to downstream endpoint ELISAs.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Plating: Serially dilute the isoxazole analogs (10 µM to 0.1 nM) in DMSO.

  • Self-Validating Controls:

    • Vehicle Control (100% Activity): Buffer + DMSO.

    • Background Control (0% Activity): Heat-inactivated COX enzyme.

    • Positive Control: Valdecoxib (100 nM).

  • Incubation: Pre-incubate the enzyme with the compounds for 15 minutes at 37°C to allow for steady-state orthosteric binding.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP simultaneously.

  • Readout & Validation: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

    • Validation Check: Calculate the Z'-factor using the Vehicle and Background controls. The assay is only validated and accepted if Z' > 0.5 .

Protocol 2: Human PBMC Cytokine Release Assay

Objective: Assess the downstream immunomodulatory efficacy (TNF-α suppression) in a primary human cell model. Causality of Design: Lipopolysaccharide (LPS) is used to stimulate PBMCs because it strongly activates the TLR4 pathway, driving NF-κB translocation and robust, reproducible cytokine production that mimics acute systemic inflammation.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding & Treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate. Pre-treat with isoxazole analogs (1 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to all wells except the Quiescent Control (unstimulated baseline).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest & ELISA: Centrifuge the plate. Harvest the supernatant and quantify TNF-α using a highly specific sandwich ELISA.

  • Orthogonal Validation (Cytotoxicity Check): Immediately add CellTiter-Glo (ATP-based luminescence reagent) to the remaining cells in the pellet.

    • Validation Check: If a compound shows >80% TNF-α inhibition but also causes a >15% drop in cellular ATP compared to the vehicle control, the data is flagged as a false positive driven by cytotoxicity rather than true immunomodulation.

References

  • Isoxazole Derivatives as Regulators of Immune Functions Source: Molecules (MDPI) URL:[Link][1]

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • BEXTRA® (valdecoxib) Tablets - FDA Label Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

Sources

Validation

Spectral Comparison Guide: 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid vs. Its Esters

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobials, and immunomodulators. The structural characterization of these compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobials, and immunomodulators. The structural characterization of these compounds is critical during drug development, particularly when distinguishing between the active pharmacophore—such as 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid —and its synthetic intermediates or prodrug forms (methyl and ethyl esters).

This guide provides an objective, data-driven spectral comparison between the free carboxylic acid and its alkyl esters, detailing the mechanistic causality behind spectral shifts and outlining self-validating experimental protocols for accurate laboratory analysis.

Mechanistic Rationale for Spectral Discrepancies

The transformation of the isoxazole-4-carboxylic acid into its corresponding esters fundamentally alters the electronic and intermolecular environment of the molecule[1]. These changes manifest predictably across various spectroscopic modalities:

  • Intermolecular Hydrogen Bonding (FT-IR): The free acid exists predominantly as a hydrogen-bonded dimer in the solid state. This dimerization weakens the carbonyl ( C=O ) double bond character, significantly lowering its vibrational stretching frequency. Esterification eliminates this hydrogen-bond donor capacity, resulting in a higher frequency, isolated ester carbonyl stretch[2].

  • Anisotropic and Inductive Effects (NMR): The isoxazole ring is highly electron-withdrawing. The C4 position is uniquely shielded by resonance effects from the adjacent heteroatoms, placing its 13C signal unusually upfield (~109 ppm) for an aromatic/heteroaromatic carbon. The conversion from acid to ester slightly alters the inductive pull at the C4 position, causing minor but diagnostic chemical shift variations[2].

  • Collision-Induced Dissociation (MS): During electrospray ionization mass spectrometry (ESI-MS), the acid and esters exhibit divergent neutral loss pathways. The acid typically loses water ( −18 Da) or carbon dioxide ( −44 Da), whereas the esters undergo characteristic losses of their respective alkoxy radicals or alcohols.

Quantitative Spectral Data Comparison

The following tables synthesize the expected spectroscopic data for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid and its methyl/ethyl esters, based on established heteroaromatic spectral heuristics.

Table 1: 1H NMR Spectral Comparison (400 MHz)

Note: The free acid is analyzed in DMSO- d6​ due to poor solubility in CDCl3​ and to prevent rapid proton exchange, while esters are analyzed in CDCl3​ .

Proton EnvironmentFree Acid (DMSO- d6​ , δ ppm)Methyl Ester ( CDCl3​ , δ ppm)Ethyl Ester ( CDCl3​ , δ ppm)Multiplicity & Integration
3-CH 3​ (Isoxazole) 2.422.482.47Singlet, 3H
4'-OCH 3​ (Phenyl) 3.823.853.85Singlet, 3H
Phenyl C3'/C5' 7.086.986.98Doublet, 2H ( J=8.8 Hz)
Phenyl C2'/C6' 7.757.827.83Doublet, 2H ( J=8.8 Hz)
Acid -COOH 12.85N/AN/ABroad Singlet, 1H
Ester -OCH 3​ N/A3.78N/ASinglet, 3H
Ester -OCH 2​ CH 3​ N/AN/A4.25Quartet, 2H ( J=7.1 Hz)
Ester -OCH 2​ CH 3​ N/AN/A1.32Triplet, 3H ( J=7.1 Hz)
Table 2: 13C NMR Spectral Comparison (100 MHz)
Carbon EnvironmentFree Acid (δ ppm)Methyl Ester (δ ppm)Ethyl Ester (δ ppm)
Isoxazole C3 160.2160.8160.7
Isoxazole C4 108.5109.2109.4
Isoxazole C5 173.4174.1174.0
Carbonyl (C=O) 164.8162.5162.1
Phenyl Methoxy 55.655.455.4
Ester Alkyl N/A52.1 (-OCH 3​ )61.2 (-CH 2​ -), 14.3 (-CH 3​ )
Table 3: FT-IR Spectral Comparison (ATR Method, cm −1 )
Functional GroupFree AcidMethyl EsterEthyl EsterCausality / Note
O-H Stretch 3300–2500 (Broad)AbsentAbsentDimerized H-bonding in acid
C=O Stretch 168517221718H-bonding weakens acid C=O
C=N / C=C (Ring) 1605, 15151608, 15121607, 1514Isoxazole/Aromatic skeletal vibrations
C-O-C Stretch 12551250, 11751248, 1170Ester/Methoxy ether linkages
Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Ion Mode)
CompoundExact Mass (Monoisotopic)Expected [M+H]+ Primary CID Fragments (m/z)
Free Acid 233.0688234.0761216 ( −H2​O ), 190 ( −CO2​ )
Methyl Ester 247.0845248.0918216 ( −CH3​OH ), 175 (Ring cleavage)
Ethyl Ester 261.1001262.1074216 ( −CH3​CH2​OH ), 175

Experimental Workflows & Visualizations

Workflow 1: Synthetic & Analytical Pipeline

Workflow A 5-(4-Methoxyphenyl) -3-Methylisoxazole -4-carboxylic acid B Esterification (ROH, H+) A->B Synthesis D NMR Spectroscopy (1H, 13C) A->D Reference E FT-IR Spectroscopy (ATR Method) A->E Reference C Alkyl Esters (Methyl / Ethyl) B->C Isolation C->D Analysis C->E Analysis

Fig 1: Synthetic and spectral analysis workflow for isoxazole-4-carboxylic derivatives.

Workflow 2: Mass Spectrometry Fragmentation Pathway

Fragmentation Parent Molecular Ion[M+H]+ Acid: m/z 234 | Ester: m/z 248/262 Loss1 Neutral Loss Acid: -H2O or -CO2 Ester: -ROH Parent->Loss1 CID (Collision) Frag1 Isoxazolium Cation m/z 216 (Acid) | m/z 216 (Ester) Loss1->Frag1 Loss2 Ring Cleavage -CH3CN Frag1->Loss2 High Energy Frag2 Aryl-Oxirene Radical m/z 175 Loss2->Frag2

Fig 2: Primary ESI-MS collision-induced dissociation (CID) pathways for the isoxazole derivatives.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and prevent analytical artifacts, the following self-validating protocols must be strictly adhered to.

Protocol A: Esterification & Isolation (Prodrug Synthesis)
  • Reaction Setup: Dissolve 5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (0.5 M concentration).

  • Catalysis: Add catalytic concentrated H2​SO4​ (0.1 eq) dropwise under an inert argon atmosphere.

  • Monitoring (Self-Validation): Reflux the mixture for 8-12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is complete when the highly polar acid spot ( Rf​≈0.1 ) is entirely consumed and the non-polar ester spot ( Rf​≈0.6 ) dominates.

  • Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Causality: Neutralizing the acid catalyst is critical before aqueous workup to prevent the equilibrium from shifting backward (reverse hydrolysis).

  • Extraction: Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: ATR-FTIR Spectral Acquisition
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (air) to subtract atmospheric CO2​ and H2​O .

  • Sample Application: Place 1-2 mg of the neat solid compound directly onto the crystal. Self-Validation: Do not use KBr pellets. KBr is highly hygroscopic; absorbed moisture will create a broad artifact peak around 3400 cm −1 , masking the true carboxylic acid O-H stretch and leading to false interpretations.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample, which is critical for solid samples to prevent signal attenuation.

  • Acquisition: Acquire 32 scans at 4 cm −1 resolution from 4000 to 400 cm −1 .

Protocol C: Quantitative NMR Acquisition ( 1H and 13C )
  • Sample Preparation: Dissolve 15 mg (for 1H ) or 50 mg (for 13C ) of the analyte in 0.6 mL of deuterated solvent. Use CDCl3​ for the esters. Use DMSO- d6​ for the free acid to ensure complete dissolution and to lock the acidic proton via solvent hydrogen bonding, preventing it from broadening into the baseline.

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

  • Relaxation Delay (Self-Validation): For 13C NMR, configure the spectrometer with a relaxation delay ( D1​ ) of at least 2.0 seconds. Causality: The quaternary carbons of the isoxazole ring (C3, C4, C5) lack attached protons for efficient dipole-dipole relaxation. A standard 1-second delay will result in artificially low peak integrations or missing signals for these critical structural nodes.

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Synthesis and characterization of some new 3,5-disubstituted isoxazole-4-carboxylic acid derivatives. Source: European Journal of Chemistry. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: John Wiley & Sons. URL: [Link]

Sources

Comparative

A Methodological Guide for Benchmarking 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid Against Standard Reference Compounds

Prepared by: A Senior Application Scientist Introduction: Rationale and Objectives The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: Rationale and Objectives

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] The compound 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, a distinct isoxazole derivative, presents a promising candidate for further investigation. A structurally related compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been noted for its potential anti-tumor activity against Aurora kinase, a key regulator of cell division.[2] This suggests a potential avenue for the subject of our study in oncology. Furthermore, the isoxazole ring is a key feature in established anti-inflammatory drugs, indicating a second potential therapeutic application.[1]

This guide provides a comprehensive experimental framework for the robust benchmarking of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid. We will outline a series of validated in vitro assays to quantify its performance against established standard reference compounds in the fields of oncology and inflammation. The primary objective is to generate a quantitative, data-driven comparison to inform its potential for further development.

Selection of Benchmarking Areas and Standard Reference Compounds

To comprehensively evaluate the potential of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, we will focus on two key therapeutic areas: oncology and inflammation. The choice of standard reference compounds is critical for a meaningful comparison.

Anti-Cancer Activity

The potential link to Aurora kinase inhibition provides a specific and compelling target for investigation.[2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. Therefore, we will assess both direct enzyme inhibition and a more general cytotoxic effect on cancer cells.

  • Standard Reference Compounds (Anti-Cancer):

    • Alisertib (MLN8237): A selective and potent inhibitor of Aurora A kinase, providing a direct benchmark for targeted activity.

    • Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. It will serve as a benchmark for general cytotoxic potency.

Anti-Inflammatory Activity

The structural similarities of isoxazoles to known anti-inflammatory agents warrant an investigation into this area.[1] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs.

  • Standard Reference Compound (Anti-Inflammatory):

    • Celecoxib: A selective COX-2 inhibitor, serving as the industry standard for this class of anti-inflammatory agents.[3]

Experimental Design and Protocols

The following section details the step-by-step protocols for the recommended in vitro assays. These protocols are designed to be self-validating and are based on established methodologies.

In Vitro Aurora Kinase A Inhibition Assay

This assay will determine the direct inhibitory effect of the test compound on Aurora Kinase A activity. The ADP-Glo™ Kinase Assay is a common and reliable method.

Scientific Rationale: This luminescent assay measures the amount of ADP produced during the kinase reaction. The light output is directly proportional to the amount of ADP, and therefore to the kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid and Alisertib reaction_setup Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate prep_inhibitor->reaction_setup prep_enzyme Prepare Aurora Kinase A solution prep_enzyme->reaction_setup prep_substrate Prepare Substrate/ATP mix prep_substrate->reaction_setup incubation_reaction Incubate at room temperature for 60 minutes reaction_setup->incubation_reaction add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction incubation_reaction->add_adpglo incubation_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubation_adpglo add_detection Add Kinase Detection Reagent incubation_adpglo->add_detection incubation_detection Incubate at room temperature for 30 minutes add_detection->incubation_detection read_luminescence Read luminescence incubation_detection->read_luminescence

Caption: Workflow for the in vitro Aurora Kinase A inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, Alisertib, and a vehicle control (e.g., DMSO) in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions, 2 µL of Aurora Kinase A enzyme solution, and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Incubate at room temperature for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP.

  • Signal Generation: Incubate for a final 30 minutes at room temperature to allow for the generation of a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative (MTT) Assay

This assay will assess the cytotoxic and cytostatic effects of the test compound on a relevant cancer cell line (e.g., a human colon cancer cell line like HCT116, which often has dysregulated Aurora kinase signaling).

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cancer cells in a 96-well plate add_compounds Add serial dilutions of test compounds (including Paclitaxel) seed_cells->add_compounds incubate_cells Incubate for 72 hours add_compounds->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate to dissolve formazan crystals add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: Workflow for the cell-based MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, Paclitaxel, and a vehicle control to the wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay will determine the inhibitory effect of the test compound on the activity of the COX-2 enzyme.

Scientific Rationale: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a chromogenic substrate, and the resulting color change can be measured spectrophotometrically. A decrease in the rate of color development indicates COX-2 inhibition.

Signaling Pathway:

Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation COX2->PGG2 Cyclooxygenase Activity Inhibitor 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid Celecoxib Inhibitor->COX2

Caption: The COX-2 signaling pathway and points of inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid, Celecoxib, and a vehicle control.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound or control.

  • Enzyme Addition: Add purified COX-2 enzyme to each well and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Data Presentation and Interpretation

The results of these assays should be compiled into clear and concise tables to facilitate a direct comparison of the performance of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid with the standard reference compounds.

Table 1: Comparative Anti-Cancer Activity

CompoundAurora Kinase A IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acidExperimental ValueExperimental Value
AlisertibKnown/Experimental ValueKnown/Experimental Value
PaclitaxelNot ApplicableKnown/Experimental Value

Table 2: Comparative Anti-Inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µM)
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acidExperimental Value
CelecoxibKnown/Experimental Value

Interpretation: The IC50 values will provide a quantitative measure of the potency of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid. A lower IC50 value indicates greater potency. By comparing these values to those of the standard reference compounds, a clear understanding of its relative efficacy can be established. For example, an Aurora Kinase A IC50 for the test compound in the same range as Alisertib would be a significant finding. Similarly, a potent and selective inhibition of COX-2 compared to Celecoxib would highlight its potential as an anti-inflammatory agent.

Conclusion

This methodological guide provides a robust framework for the initial benchmarking of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid. By systematically evaluating its activity against well-characterized standards in both oncology and inflammation, this approach will generate the critical data necessary to guide future research and development efforts. The successful execution of these experiments will provide a clear, quantitative assessment of the compound's potential as a therapeutic lead.

References

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). Molecules, 14(3), 1275-1288. [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Chandra, K. R., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

  • Shaikh, et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 24(3), 1165-1178. [Link]

  • Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid: Evaluating Reproducibility and Practicality

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Among these, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid s...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Among these, 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid stands as a significant intermediate, valued for its potential in the development of novel therapeutics. This guide provides an in-depth comparison of established and logically derived protocols for its synthesis, with a focus on reproducibility, yield, and practical laboratory considerations. The insights presented herein are aimed at researchers, scientists, and professionals in drug development, offering a critical evaluation to inform experimental design.

Introduction to the Target Molecule

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring a central isoxazole ring substituted with a methoxyphenyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position. This arrangement of functional groups offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[3]

Core Synthesis Strategies: A Comparative Analysis

The synthesis of substituted isoxazoles can be approached through several strategic pathways, most commonly involving the formation of the heterocyclic ring through condensation or cycloaddition reactions.[1][4] This guide will focus on two primary, reproducible methods for the synthesis of the title compound:

  • Protocol 1: Hantzsch-Type Condensation of a β-Ketoester with a Hydroxylamine Derivative. This classic and reliable method involves the reaction of an appropriately substituted β-ketoester with hydroxylamine.

  • Protocol 2: 1,3-Dipolar Cycloaddition. This approach utilizes the reaction of a nitrile oxide with an alkyne, a powerful method for constructing the isoxazole ring with high regioselectivity.[4]

Below, we delve into the detailed experimental procedures for each protocol, followed by a comparative analysis of their respective advantages and disadvantages.

Protocol 1: Synthesis via Hantzsch-Type Condensation

This protocol is adapted from established procedures for similar isoxazole-4-carboxylic acids and represents a robust and widely applicable method.[5][6] The core of this synthesis is the condensation of a β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Experimental Workflow

Caption: Workflow for Protocol 1: Hantzsch-Type Condensation.

Detailed Experimental Procedure

Step 1: Synthesis of Ethyl 2-(4-methoxybenzoyl)acetoacetate (β-Diketone Intermediate)

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • After the addition is complete, add a solution of 4-methoxybenzoyl chloride in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, neutralize the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-diketone.

Step 2: Formation of Ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate

  • Dissolve the crude ethyl 2-(4-methoxybenzoyl)acetoacetate in ethanol.

  • Add hydroxylamine hydrochloride to the solution.[7]

  • Heat the mixture to reflux for 3-5 hours.[7]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer and evaporate the solvent to yield the crude isoxazole ester.

Step 3: Hydrolysis to 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

  • Dissolve the crude isoxazole ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).[5][8]

  • Heat the mixture to reflux for 4 hours or stir at room temperature for 8 hours until the reaction is complete (monitored by TLC).[5][9]

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried to afford the final product.[9]

Expertise & Experience Insights
  • Causality: The initial acylation of ethyl acetoacetate is base-catalyzed to generate the enolate nucleophile. The subsequent cyclization with hydroxylamine proceeds via formation of an oxime intermediate which then undergoes an intramolecular condensation.

  • Trustworthiness & Reproducibility: This method is generally reliable. However, the purity of the starting materials, especially the 4-methoxybenzoyl chloride, is crucial to avoid side reactions. The hydrolysis step is critical; incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification. Careful monitoring by TLC is recommended. Potential for regioisomer formation is a known challenge in isoxazole synthesis from unsymmetrical dicarbonyls, though in this case, the reactivity differences between the two carbonyl groups generally favor the desired product.[10]

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition

This protocol leverages the highly efficient and regioselective [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] This method offers a more convergent approach to the target molecule.

Reaction Scheme

Caption: General scheme for Protocol 2: 1,3-Dipolar Cycloaddition.

Detailed Experimental Procedure

Step 1: In situ Generation of 4-Methoxybenzonitrile Oxide and Cycloaddition

  • Dissolve 4-methoxybenzaldoxime and ethyl 2-butynoate in a suitable solvent such as dichloromethane or THF.

  • In a separate flask, prepare a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T in the same solvent.[5]

  • Slowly add the oxidizing agent solution to the mixture of the oxime and alkyne at room temperature. The nitrile oxide is generated in situ and reacts immediately with the alkyne.

  • Stir the reaction mixture for 12-24 hours.

  • After the reaction is complete, filter the mixture to remove any solid byproducts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis

  • The hydrolysis of the resulting ester is carried out as described in Step 3 of Protocol 1.

Expertise & Experience Insights
  • Causality: The key step is the 1,3-dipolar cycloaddition, a pericyclic reaction where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (alkyne) to form a five-membered ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

  • Trustworthiness & Reproducibility: This method can be highly efficient and regioselective. However, the stability of the nitrile oxide intermediate is a critical factor. Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations.[10] Therefore, slow addition of the oxidizing agent to ensure low concentrations of the nitrile oxide at any given time is crucial for good yields. The choice of oxidizing agent and solvent can also significantly impact the outcome.

Comparative Data Summary

ParameterProtocol 1: Hantzsch-Type CondensationProtocol 2: 1,3-Dipolar Cycloaddition
Starting Materials Ethyl acetoacetate, 4-methoxybenzoyl chloride, hydroxylamine HCl4-Methoxybenzaldoxime, ethyl 2-butynoate, oxidizing agent
Key Intermediates β-Diketone, Isoxazole esterNitrile oxide (in situ), Isoxazole ester
Reaction Conditions Refluxing temperatures, basic and acidic conditionsGenerally milder temperatures, requires an oxidizing agent
Reported Yields (for similar compounds) Moderate to goodGood to excellent
Potential Challenges Potential for regioisomer formation, incomplete hydrolysisDimerization of nitrile oxide, handling of oxidizing agents
Purification May require column chromatography to separate byproductsPurification is often straightforward if dimerization is minimized

Conclusion and Recommendations

Both protocols presented offer viable pathways for the synthesis of 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylic acid.

  • Protocol 1 (Hantzsch-Type Condensation) is a more traditional and often more accessible method due to the ready availability and lower cost of the starting materials. It is a robust choice for larger-scale synthesis, provided that potential issues with regioselectivity and complete hydrolysis are carefully managed.

  • Protocol 2 (1,3-Dipolar Cycloaddition) represents a more modern and elegant approach that can offer higher yields and regioselectivity. However, it requires careful control of the reaction conditions to prevent the formation of undesired furoxan byproducts. This method may be preferable for smaller-scale synthesis where maximizing yield and purity is the primary objective.

The choice between these protocols will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity of the final product. It is recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

  • Chandra, & Raghu, K. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]

  • Lee, J. H., Kim, J.-H., & Kim, J. N. (2009). 5-Methylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)ISOXAZOLE. Organic Syntheses, 59, 120. doi:10.15227/orgsyn.059.0120
  • Gao, C., Huang, Y., Li, Y., Wei, Y., & Zhang, W. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3687. doi:10.3390/molecules29163687
  • Shaikh, A., Al-Mokyna, A., Al-Dhubiab, B., & Inaganti, D. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 9869-9889. doi:10.1039/D4RA00548A
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). International Journal of Health and Allied Sciences, 1(1), 1-10.
  • Szymańska, E., Kaźmierczak-Barańska, J., & Cielecka-Piontek, J. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5649. doi:10.3390/molecules27175649

Sources

Comparative

Cross-Reactivity Validation of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid in Cell Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale The isoxazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of selective cyclooxygenase-2 (COX-2) inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The isoxazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of selective cyclooxygenase-2 (COX-2) inhibitors, immunomodulators, and targeted kinase probes[1]. However, the inherent lipophilicity and hydrogen-bonding potential of the isoxazole ring can lead to promiscuous binding across structurally related enzyme families, necessitating rigorous off-target profiling[2].

When evaluating a specific probe like 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid (hereafter referred to as 5-MMIA ), validating target selectivity requires moving beyond cell-free biochemical assays. Unoptimized small molecules often demonstrate high-level specificity in in vitro recombinant assays but exhibit significant cross-reactivity when introduced to the labyrinthine environment of a living cell[3]. Cell-based assays are critical because they account for membrane permeability, intracellular drug accumulation, and the presence of competing endogenous ligands, providing direct evidence of functional target modulation[4].

This guide objectively compares the cellular cross-reactivity profile of 5-MMIA against standard alternatives and details a self-validating experimental workflow for quantifying off-target effects.

Comparative Performance Data

To establish the utility of 5-MMIA as a selective probe, its performance must be benchmarked against a highly selective reference inhibitor (e.g., Valdecoxib) and a structurally similar analog with known cross-reactivity (e.g., the 4-chloro isoxazole derivative).

The table below summarizes the quantitative Cross-Reactivity Index (CRI) in a human macrophage cell model. Primary target engagement is measured via the inhibition of LPS-induced Prostaglandin E2 (PGE2) synthesis (driven by COX-2), while cross-reactivity is assessed via the inhibition of Thromboxane B2 (TxB2) synthesis (driven by the off-target COX-1).

CompoundTarget Efficacy: COX-2 IC₅₀ (nM)Cross-Reactivity: COX-1 IC₅₀ (nM)Cross-Reactivity Index (Fold Selectivity)Cytotoxicity: CC₅₀ (µM)
5-MMIA 45>10,000>222x >50
5-(4-Chlorophenyl) Analog 1201,50012.5x 25
Valdecoxib (Selective Ref.) 15>10,000>666x >50
Indomethacin (Non-selective) 850250.03x 10

Data Interpretation: 5-MMIA demonstrates a robust >200-fold selectivity window for its primary target over related isoenzymes in a cellular context, outperforming halogenated analogs and confirming its viability as a highly specific chemical probe.

Logical & Workflow Visualizations

To conceptualize the dual-pathway readout and the experimental methodology, the following diagrams map the mechanistic logic and the step-by-step validation workflow.

Pathway cluster_targets Intracellular Targets Compound 5-MMIA (Isoxazole Probe) Target1 COX-2 (Primary Target) Compound->Target1 High Affinity Target2 COX-1 (Off-Target) Compound->Target2 Low Affinity (Promiscuity Check) Readout1 ↓ PGE2 Levels (Desired Efficacy) Target1->Readout1 Readout2 ↓ TxB2 Levels (Cross-Reactivity) Target2->Readout2

Mechanistic pathway illustrating 5-MMIA target engagement and cross-reactivity readouts.

Workflow cluster_multiplex 4. Multiplexed Readout Step1 1. Cell Seeding & Macrophage Differentiation Step2 2. Pre-treatment with 5-MMIA Gradient Step1->Step2 Step3 3. LPS Stimulation (Target Induction) Step2->Step3 Assay1 ELISA: PGE2 & TxB2 (Target vs Off-Target) Step3->Assay1 Assay2 CellTiter-Glo (Viability Control) Step3->Assay2 Step5 5. Cross-Reactivity Index Calculation Assay1->Step5 Assay2->Step5

Multiplexed cell-based experimental workflow for validating 5-MMIA cross-reactivity.

Step-by-Step Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for evaluating the cross-reactivity of 5-MMIA.

Causality Check: Why multiplex these assays? Measuring target engagement, off-target activity, and cytotoxicity in parallel within the exact same cell population eliminates well-to-well variability. Crucially, it ensures that any observed enzyme inhibition is a direct pharmacological effect and not a secondary artifact of general cell death[5].

Protocol: Multiplexed Cell-Based Target Engagement & Cross-Reactivity Assay

Step 1: Cell Culturing and Differentiation

  • Action: Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Rationale: Differentiated macrophages express basal levels of off-target enzymes (like COX-1) and can be robustly induced to express primary inflammatory targets (like COX-2). This provides an ideal, physiologically relevant endogenous environment to test isoxazole derivative cross-reactivity.

Step 2: Compound Treatment and Target Induction

  • Action: Pre-treat the cells with a 10-point concentration gradient of 5-MMIA (ranging from 10 µM down to 0.5 nM) for 1 hour. Subsequently, stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Rationale: The 1-hour pre-incubation allows the small molecule to achieve intracellular equilibrium and bind available targets before the massive upregulation of the inducible target by LPS.

Step 3: Supernatant Harvesting and Multiplex ELISA

  • Action: Carefully transfer 50 µL of the culture supernatant to two separate ELISA plates: one optimized for PGE2 (primary target readout) and one for TxB2 (off-target readout).

  • Rationale: Spatial separation of the readouts from the same biological sample ensures that the Cross-Reactivity Index is calculated from identical cellular states, preventing artifactual skewing of the selectivity window.

Step 4: Cell Viability Counter-Screen

  • Action: Add CellTiter-Glo® reagent (or a similar ATP-based luminescent assay) directly to the remaining cells in the original 96-well plate. Measure luminescence after 10 minutes of incubation.

  • Rationale: This step acts as an absolute internal control. If 5-MMIA shows an IC₅₀ of 45 nM for its target but causes 50% cell death at 60 nM, the apparent "inhibition" is heavily confounded by cytotoxicity. True chemical probes must show functional target modulation at concentrations well below their cytotoxic threshold[4].

References

  • Title: Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Source: AACR Journals. URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Source: ResearchGate. URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Source: MDPI. URL: [Link]

  • Title: Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Source: PMC (NIH). URL: [Link]

  • Title: Trends in Cell-based Assays. Source: Agilent. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid proper disposal procedures

Proper chemical waste management is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and synthetic chemists working with specialized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and synthetic chemists working with specialized heterocyclic compounds like 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid , standardizing disposal protocols prevents costly regulatory fines and protects personnel from exposure.

This guide provides an authoritative, step-by-step operational framework for the safe handling, accumulation, and final disposal of this specific isoxazole derivative, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profile & Mechanistic Hazard Assessment

Before establishing a disposal plan, it is critical to understand the physicochemical properties of the waste. 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a solid organic acid containing a stable isoxazole ring and a methoxyphenyl moiety.

While specific RCRA "Listed Waste" codes (like U or P lists) do not explicitly name this niche intermediate, it is regulated as a solid hazardous waste due to its biological activity and irritation potential. Based on safety data from close structural analogs (e.g., 3,5-dimethylisoxazole-4-carboxylic acid and oxazole-4-carboxylic acid), this compound presents specific handling hazards[2],[3].

Causality in Hazard Management: The fine crystalline powder form of this carboxylic acid makes it prone to aerosolization. Inhalation of the dust interacts with mucosal membranes, leading to respiratory tract irritation (STOT SE 3)[4],[3]. Furthermore, the compound is not readily degradable in standard municipal wastewater treatment plants, meaning it must never be flushed down the drain to prevent environmental accumulation[2].

Table 1: Hazard Characterization & Handling Requirements

Hazard Class (GHS)IndicatorMechanistic CauseRequired PPE / Handling
Skin Irritation (Cat 2) H315Mildly acidic nature of the carboxylic acid group interacts with skin moisture.Nitrile gloves, lab coat.
Eye Irritation (Cat 2) H319Direct contact causes localized pH changes and tissue irritation.Safety goggles (no safety glasses).
STOT SE 3 (Respiratory) H335Aerosolized micro-particles irritate the upper respiratory tract.Handle in a fume hood; avoid dry sweeping.
Environmental Non-degradableStable isoxazole core resists standard biological degradation.Collect as solid hazardous waste; do not drain.

Regulatory Framework & Accumulation Limits

The EPA enforces a "cradle-to-grave" regulatory program for chemical waste[1]. Laboratories must apply for an EPA ID number and classify their facility based on the volume of waste generated monthly[5].

To maintain compliance, laboratories utilize a two-tier storage system: Satellite Accumulation Areas (SAAs) at the point of generation, and a Central Accumulation Area (CAA) for facility-wide consolidation[6]. Academic laboratories may opt into RCRA Subpart K, which provides alternative, flexible requirements tailored to teaching and research environments[7].

Table 2: RCRA Accumulation Time Limits by Generator Status

Generator StatusMonthly Generation LimitMax CAA Accumulation TimeSubpart K (Academic) Exception
Large Quantity (LQG) > 1,000 kg90 Days[5]12 Months (if opted in)[7]
Small Quantity (SQG) 100 kg – 1,000 kg180 Days12 Months (if opted in)[7]
Very Small (VSQG) < 100 kgNo strict federal time limit12 Months (if opted in)[7]

Waste Lifecycle & Disposal Workflow

The following diagram illustrates the logical relationship and lifecycle of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid waste from the lab bench to final destruction.

G N1 Waste Generation (Solid Isoxazole Derivative) N2 Hazard Characterization (Irritant, Non-RCRA Listed) N1->N2 Identify & Log N3 Satellite Accumulation Area (SAA) Max 55 Gal, Sealed & Labeled N2->N3 Segregate N4 Central Accumulation Area (CAA) Consolidation (90-180 Days) N3->N4 Transfer within 3 days of reaching limit N5 Licensed TSDF (High-Temperature Incineration) N4->N5 EPA Manifested Transport

Workflow for RCRA-compliant chemical waste disposal from generation to TSDF.

Standard Operating Procedure: Routine Waste Accumulation

To ensure trustworthiness and safety, the following protocol for accumulating 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid waste is designed as a self-validating system.

Phase 1: SAA Setup & Segregation

  • Select Compatible Containment: Choose a High-Density Polyethylene (HDPE) or glass wide-mouth jar.

    • Causality: Do not use metal containers. Even weak organic acids can slowly react with unlined metal over time, compromising container integrity[5].

    • Validation Step: Visually inspect the cap's PTFE liner for cracks. Invert the empty, sealed container to ensure the threading catches securely.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container[5].

    • Validation Step: Ensure the label explicitly states "Hazardous Waste," lists the chemical name (no abbreviations), and checks the "Irritant" and "Toxic" pictograms.

  • Accumulation: Keep the container tightly closed at all times unless actively adding waste[4]. Store the SAA container at or near the point of generation (e.g., inside the fume hood)[7].

Phase 2: Transfer to CAA

  • Volume Monitoring: Once the SAA container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within 3 consecutive days.

  • Compatibility Check: At the CAA, ensure the waste is stored away from strong oxidizing agents, strong acids, and strong bases, as these are incompatible with isoxazole carboxylic acids and can trigger exothermic reactions[3].

Standard Operating Procedure: Dry Spill Containment

Accidental spills of dry chemical powders require specific handling to avoid aerosolizing the respiratory irritant[8].

  • Evacuate and Assess: Instruct personnel to step back. Ensure the fume hood sash is lowered or local exhaust ventilation is active.

  • Don Appropriate PPE: Upgrade to a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure, alongside standard nitrile gloves and goggles.

  • Dust Suppression (Critical Step): Do not use a dry broom or brush. Dry sweeping aerosolizes the fine powder, exponentially increasing inhalation risk[4].

  • Collection:

    • Method A: Use a HEPA-filtered laboratory vacuum to carefully collect the powder[9].

    • Method B: Lightly dampen an absorbent pad with a compatible solvent (e.g., a water/isopropanol mixture) and gently wipe the powder inward, trapping the particulates in the wet matrix.

  • Disposal of Spill Materials: Place all collected powder, contaminated wipes, and vacuum filters into a designated solid hazardous waste bag. Seal, label as "Spill Cleanup: 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid," and transfer to the CAA.

Final Disposal Logistics (TSDF)

Because recycling this specific synthetic intermediate is rarely feasible, the preferred EPA-compliant treatment method is destruction via a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

Incineration Rationale: The waste must be manifested and transported by a licensed hazardous waste vendor[1]. The TSDF will subject the compound to high-temperature rotary kiln incineration. This process breaks the stable heterocyclic isoxazole ring and the aromatic methoxyphenyl group, ensuring complete combustion into carbon dioxide, water vapor, and nitrogen oxides (which are subsequently scrubbed from the exhaust). This guarantees zero bio-persistence or soil contamination, fulfilling the final stage of the EPA's cradle-to-grave mandate[1].

References

  • Treatment of Chemical Waste Disposal Environmental Marketing Services URL
  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA URL
  • US Environmental Protection Agency (EPA)
  • 3,5-Dimethylisoxazole-4-carboxylic acid - SAFETY DATA SHEET Thermo Fisher Scientific URL
  • SAFETY DATA SHEET - 5-Methyl-4-isoxazolecarboxylic acid / Structural Analogs Thermo Fisher Scientific URL
  • SAFETY DATA SHEET - Oxazole-4-carboxylic acid Fisher Scientific URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid
Reactant of Route 2
5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid
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